N-Benzyl-3-hydroxy-2-naphthamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWHSRZSNRCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Solubility of N-Benzyl-3-hydroxy-2-naphthamide in Organic Solvents: A Framework for Experimental Determination and Modeling
An In-Depth Technical Guide
Abstract
N-Benzyl-3-hydroxy-2-naphthamide is a complex organic molecule belonging to the naphthamide class of compounds, which are structurally related to important dye and pigment precursors like Naphthol AS.[1] The thermodynamic solubility of such compounds is a critical physicochemical parameter that governs their behavior in solution, directly impacting process design, crystallization, purification, and formulation in various chemical and pharmaceutical applications.[2] This technical guide presents a comprehensive framework for the systematic investigation of the thermodynamic solubility of N-Benzyl-3-hydroxy-2-naphthamide in a range of pure organic solvents. We provide detailed, field-proven protocols for experimental solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide delves into the crucial thermodynamic models, including the modified Apelblat and van't Hoff equations, used to correlate experimental data and derive fundamental thermodynamic properties of the dissolution process. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to conduct a thorough and accurate solubility study.
Introduction: The Significance of Solubility in Process Chemistry
The molecule N-Benzyl-3-hydroxy-2-naphthamide (BHNA) possesses a rich chemical architecture, featuring a large, rigid naphthalene core, a hydroxyl group, and a benzylamide side chain.[3][4] This combination of polar functional groups capable of hydrogen bonding (-OH and -CONH-) and extensive nonpolar aromatic surfaces suggests a complex and highly solvent-dependent solubility profile.[5][6] Understanding this profile is not an academic exercise; it is fundamental to harnessing the molecule's potential. In industrial applications, particularly those involving crystallization for purification, knowledge of the solubility curve is paramount for optimizing yield, controlling crystal morphology, and ensuring product purity.[7] In formulation science, solubility dictates the choice of excipients and delivery systems.
This guide provides a first-principles approach to determining the mole fraction solubility of BHNA across a spectrum of temperatures in various organic solvents. We will establish a self-validating experimental workflow and demonstrate how to translate the resulting data into a robust thermodynamic understanding of the system.
Foundational Principles: A Molecular and Thermodynamic Perspective
The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy (ΔH) and entropy (ΔS) of the process, as described by the Gibbs equation:
ΔG = ΔH - TΔS
The enthalpy term (ΔH) represents the energy change associated with breaking the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces, and forming new solute-solvent interactions. The entropy term (ΔS) reflects the change in disorder of the system, which typically increases as the highly ordered crystal lattice dissolves into a disordered solution.
The solubility of BHNA will therefore be a function of:
-
Solute Properties: The strength of the crystal lattice, determined by intermolecular forces such as hydrogen bonding between the amide and hydroxyl groups and π–π stacking of the aromatic rings.[8]
-
Solvent Properties: The polarity, hydrogen bond donating/accepting capability, and size of the solvent molecules.
-
Solute-Solvent Interactions: The ability of the solvent to solvate BHNA by forming favorable interactions that compensate for the energy required to break the crystal lattice. Amides generally show good solubility in polar solvents that can participate in hydrogen bonding.[9][10]
Experimental Protocol: Isothermal Solubility Determination
To ensure scientific integrity, the chosen methodology must be robust and reproducible. The isothermal equilibrium (shake-flask) method is the gold standard for determining thermodynamic solubility due to its direct measurement of solubility at equilibrium.
Materials and Equipment
-
Solute: N-Benzyl-3-hydroxy-2-naphthamide (purity > 99%)
-
Solvents: A representative selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-hexane) to cover a range of polarities.
-
Equipment:
-
Thermostatic shaker bath with precise temperature control (±0.1 K).
-
Calibrated digital thermometer.
-
Analytical balance (±0.1 mg).
-
Glass vials with PTFE-lined screw caps.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Step-by-Step Experimental Workflow
The protocol below is designed as a self-validating system. The extended equilibration time and confirmation of a solid phase ensure that true thermodynamic equilibrium is achieved.
-
Preparation: Add an excess amount of solid BHNA to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial for confirming that the solution is saturated.
-
Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to shake for a minimum of 72 hours to ensure equilibrium is reached. Causality Note: Shorter times may result in measuring kinetic, not thermodynamic, solubility. 72 hours is typically sufficient for complex organic molecules to reach equilibrium.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter and syringe should also be pre-warmed to the experimental temperature.
-
Quantification:
-
Record the mass of the filtered solution.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of BHNA.
-
-
Repeat: Repeat steps 2-5 for each desired temperature (e.g., in 5 K increments from 298.15 K to 323.15 K).
Analytical Method: HPLC Quantification
HPLC is the preferred method for quantification due to its high specificity, which allows for the accurate measurement of the analyte even in the presence of potential impurities.
-
Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to a λ_max of BHNA, which can be determined by running a UV scan. The parent compound, 3-hydroxy-2-naphthoic acid, has UV maxima at 232, 266, and 328 nm in alcohol, suggesting BHNA will have strong absorbance in this region.[7]
-
Calibration Curve: Prepare a series of standard solutions of BHNA of known concentrations in the mobile phase. Inject these standards into the HPLC and create a calibration curve by plotting the peak area versus concentration. A linear regression with R² > 0.999 is required for accurate quantification.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and use the calibration curve to determine their concentration.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of BHNA.
Data Analysis and Thermodynamic Modeling
Raw concentration data must be converted to mole fraction (x) for thermodynamic analysis. The temperature dependence of the mole fraction solubility data can then be correlated using established thermodynamic models.
Data Presentation
All experimental data should be summarized in a clear, tabular format.
Table 1: Hypothetical Mole Fraction Solubility (x) of N-Benzyl-3-hydroxy-2-naphthamide in Various Solvents at Different Temperatures (T/K)
| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |
| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ |
| 303.15 | ... | ... | ... | ... | ... |
| 308.15 | ... | ... | ... | ... | ... |
| 313.15 | ... | ... | ... | ... | ... |
| 318.15 | ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... | ... |
Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility. It provides an excellent fit for most pharmaceutical and organic compounds.
The equation is given as: ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters obtained by fitting the experimental data. Parameter B is related to the enthalpy of solution, while A and C are empirical constants that account for the non-ideal behavior of the solution.
The van't Hoff Equation and Thermodynamic Parameters
The van't Hoff equation allows for the calculation of the apparent thermodynamic parameters of dissolution from the solubility data. The relationship between solubility and temperature is given by:
ln(x) = -ΔH°/(RT) + ΔS°/R
where ΔH° is the apparent standard enthalpy of dissolution, ΔS° is the apparent standard entropy of dissolution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
By plotting ln(x) versus 1/T, a linear relationship should be observed if ΔH° is constant over the temperature range. From the slope (-ΔH°/R) and intercept (ΔS°/R) of this plot, the enthalpy and entropy can be calculated.
The apparent standard Gibbs free energy of dissolution (ΔG°) can then be calculated at each temperature:
ΔG° = -RT ln(x)
-
Interpretation of Parameters:
-
ΔH° > 0 (Positive): The dissolution is endothermic, meaning it requires energy input (heat). This is typical for the dissolution of a solid, as energy is needed to overcome the crystal lattice energy.
-
ΔS° > 0 (Positive): The dissolution leads to an increase in the disorder of the system, which is the primary driving force for the dissolution of many solids.
-
ΔG°: This value indicates the overall spontaneity of the process. For a saturated solution at equilibrium, it represents the energy difference between the pure solid solute and the solvated state.
-
Visualization of Data Analysis Workflow
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. N-Benzyl-3-hydroxy-2-naphthamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. grokipedia.com [grokipedia.com]
- 8. N′-Benzoyl-3-hydroxy-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. teachy.ai [teachy.ai]
A Comprehensive Technical Guide to the Biological Activities of 3-Hydroxy-2-Naphthamide Derivatives
Abstract
The 3-hydroxy-2-naphthamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its rigid, planar naphthalene core combined with the hydrogen-bonding capabilities of the hydroxyl and amide groups allows for potent and specific interactions with various biological targets. This technical guide provides an in-depth review of the significant biological activities exhibited by 3-hydroxy-2-naphthamide derivatives, with a primary focus on their anticancer and antimicrobial potential. We will explore the mechanisms of action, analyze structure-activity relationships (SAR), present key quantitative data, and detail the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The 3-Hydroxy-2-Naphthamide Scaffold
The naphthalene ring system is a cornerstone in the development of pharmaceuticals, present in widely used drugs such as naproxen, nafcillin, and bedaquiline.[1] Within this broad class, derivatives of 3-hydroxy-2-naphthoic acid, particularly the amides (naphthamides), have garnered significant attention. The 3-hydroxy-2-naphthamide core features a unique combination of a lipophilic naphthalene group and a polar side chain containing both a hydroxyl (potential hydrogen bond donor and metal chelator) and an amide linkage (hydrogen bond donor/acceptor). This structural arrangement provides an excellent platform for designing molecules that can interact with the active sites of enzymes and receptors.
Research has demonstrated that these derivatives possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Their therapeutic potential often stems from their ability to inhibit critical enzymes involved in disease progression, such as protein kinases and microbial enzymes.[1][4] This guide synthesizes the current understanding of these activities, providing a foundation for future research and development.
Anticancer Activity: Targeting Key Oncogenic Pathways
3-Hydroxy-2-naphthamide derivatives have shown remarkable promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor angiogenesis and cell proliferation.[2]
Mechanism of Action: VEGFR-2 Inhibition
A primary mechanism underlying the anticancer effects of this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]
Several studies have focused on designing potent VEGFR-2 inhibitors based on the naphthamide scaffold.[5][6] For example, anilinopyrimidine-based naphthamide derivatives have been developed that show extremely high potency, with IC50 values in the low nanomolar range.[6]
Caption: VEGFR-2 signaling pathway and its inhibition by 3-hydroxy-2-naphthamide derivatives.
Structure-Activity Relationship (SAR)
SAR studies have provided critical insights for optimizing the anticancer potency of these derivatives:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is crucial. Large, aromatic, or heterocyclic moieties, such as anilinopyrimidine, often form key hydrogen bonds and hydrophobic interactions within the kinase hinge region, significantly enhancing potency.[6]
-
Naphthalene Core Substituents: The addition of alkoxy groups (e.g., dimethoxy) at various positions on the naphthalene ring can modulate the electronic properties and conformation of the molecule, influencing its binding affinity.[1][4]
-
Hydroxyl Group: The 3-hydroxy group is a key pharmacophoric feature, often acting as a hydrogen bond donor to anchor the molecule in the active site of the target enzyme.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various 3-hydroxy-2-naphthamide derivatives have been evaluated against multiple human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 6,8-dimethoxy, N-(4-methylbenzyl) | C26 (Colon Carcinoma) | 8.38 | [4] |
| HepG2 (Hepatocellular) | 3.59 | [4] | ||
| MCF7 (Breast Cancer) | 5.25 | [4] | ||
| 8b | 6,8-dimethoxy, N-(4-chlorobenzyl) | C26 (Colon Carcinoma) | 7.12 | [4] |
| HepG2 (Hepatocellular) | 2.97 | [4] | ||
| MCF7 (Breast Cancer) | 4.63 | [4] | ||
| 3k | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-((2-(dimethylamino)ethyl)amino) anilino pyrimidine | HUVEC Proliferation | 0.0098 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of mitochondria.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-hydroxy-2-naphthamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7][8]
Mechanism of Action
While not as extensively studied as their anticancer effects, the antimicrobial mechanisms are believed to involve:
-
Enzyme Inhibition: Some derivatives may target essential bacterial enzymes. For instance, related naphthyridine compounds are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[9]
-
Membrane Disruption: The lipophilic naphthalene core can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.
-
Inhibition of Efflux Pumps: Certain naphthamide derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore the efficacy of existing antibiotics when used in combination.
Structure-Activity Relationship (SAR)
For antimicrobial activity, the following SAR observations have been made:
-
Alkoxy Substituents: The position and length of alkoxy chains on phenyl rings attached to the amide nitrogen can significantly impact activity. For example, N-alkoxyphenyl derivatives showed potent activity against Staphylococcus and Mycobacterium species.[10]
-
Halogenation: The presence of electron-withdrawing groups like chlorine or bromine on aromatic substituents can enhance antimicrobial potency.[3]
-
Thiazolidinone Moiety: The incorporation of a thiazolidinone ring system, by reacting a hydrazide intermediate with thioglycolic acid, has been shown to produce compounds with high antimicrobial potential.[3]
Data Presentation: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify antimicrobial activity.
| Compound ID | Key Structural Feature | Microbial Strain | MIC (µM) | Reference |
| 1 | N-(2-propoxyphenyl) | S. aureus (MRSA) | 12 | [10] |
| 2 | N-[2-(but-2-yloxy)phenyl] | S. aureus (MRSA) | 12 | [10] |
| 3 | N-[3-(prop-2-yloxy)phenyl] | M. tuberculosis H37Ra | 24 | [10] |
| S20 | N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl) | S. aureus | - | [3] |
| S5 | N'-(2,3-dichlorobenzylidene)hydrazide | Rhizopus oryzae | - | [3] |
*Note: Reference[3] identifies these compounds as having the highest potential but does not provide specific MIC values in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-hydroxy-2-naphthamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Other Reported Biological Activities
Beyond anticancer and antimicrobial effects, the 3-hydroxy-2-naphthamide scaffold has been explored for other therapeutic applications.
-
Anti-inflammatory Activity: Certain derivatives, such as N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide, have demonstrated significant anti-inflammatory activity.[3] The mechanism likely involves the modulation of inflammatory pathways, though this requires further investigation.
-
Antioxidant Activity: The phenolic hydroxyl group on the naphthalene ring can act as a radical scavenger. Some derivatives have shown potent antioxidant potential in various in vitro assays.[3]
-
Antiviral Potential: While direct evidence for 3-hydroxy-2-naphthamide derivatives is limited, related naphthyridine scaffolds have been reported to possess activity against a range of viruses, including HIV and Herpes Simplex Virus (HSV).[11] This suggests that the core naphthamide structure could be a valuable starting point for the design of novel antiviral agents.
Synthesis Strategies
The synthesis of 3-hydroxy-2-naphthamide derivatives is typically straightforward, often starting from commercially available 3-hydroxy-2-naphthoic acid.
General Synthetic Route
The most common method involves the activation of the carboxylic acid of 3-hydroxy-2-naphthoic acid, followed by amidation with a desired primary or secondary amine.
Caption: General synthetic workflow for 3-hydroxy-2-naphthamide derivatives.
Representative Experimental Protocol: Synthesis of N-benzyl-3-hydroxy-2-naphthamide
Principle: This protocol describes the synthesis via an acid chloride intermediate, a common and effective method for amide bond formation.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of HCl gas ceases. The progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxy-2-naphthoyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C with constant stirring. Allow the reaction to proceed at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-benzyl-3-hydroxy-2-naphthamide.
Future Perspectives and Conclusion
The 3-hydroxy-2-naphthamide scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in oncology and infectious diseases.
Future Directions:
-
Target Identification: While enzyme inhibition is a known mechanism, further studies are needed to deconvolve the full range of molecular targets for derivatives showing potent phenotypic effects.
-
Pharmacokinetic Optimization: A key challenge in drug development is optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Future work should focus on modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability while minimizing off-target toxicity.
-
Combination Therapies: The potential of these compounds to act as efflux pump inhibitors or to synergize with existing anticancer drugs should be explored more thoroughly.
References
-
Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
- EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for... - Google Patents.
-
Khalil, A. E. M., et al. (2016). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Journal of Saudi Chemical Society, 20, 165-172. Available at: [Link]
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). PMC. Available at: [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025). MDPI. Available at: [Link]
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available at: [Link]
-
Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. (2024). ResearchGate. Available at: [Link]
-
Lv, Y., et al. (n.d.). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. MedChemComm. Available at: [Link]
-
Dogan, H. N., et al. (1998). Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives. Farmaco, 53(7), 462-7. Available at: [Link]
-
Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. (2023). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). MDPI. Available at: [Link]
-
Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (n.d.). PMC. Available at: [Link]
Sources
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9): Comprehensive Physicochemical Data Sheet and Application Guide
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecular scaffolds that bridge the gap between organic synthesis, materials science, and pharmacology. N-Benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9) represents a quintessential building block in this domain. Belonging to the Naphthol AS (arylamides of 3-hydroxy-2-naphthoic acid) family, this compound is characterized by a highly reactive naphthalene core modulated by an intramolecularly hydrogen-bonded amide-hydroxyl network. This whitepaper provides a rigorous, self-validating technical guide to its physicochemical properties, mechanistic behavior, and standardized experimental workflows [1].
Physicochemical Data Sheet
To ensure reproducibility in formulation and synthetic design, it is critical to establish the baseline physicochemical parameters of the compound. The following data consolidates verified metrics from authoritative chemical databases [1, 2].
| Parameter | Value / Description |
| Chemical Name | N-Benzyl-3-hydroxy-2-naphthamide |
| CAS Registry Number | 104040-43-9 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| Monoisotopic Mass | 277.1103 Da |
| InChIKey | VFKWHSRZSNRCNU-UHFFFAOYSA-N |
| Physical Appearance | Solid (Typically off-white to pale yellow powder) |
| Solubility Profile | Insoluble in water; Soluble in glacial acetic acid, DMF, DMSO, and alkaline aqueous solutions (as a phenoxide salt). |
| Structural Class | Naphthol AS Derivative / Arylamide |
Structural and Mechanistic Insights
Understanding the causality behind a molecule's reactivity is the cornerstone of rational experimental design. N-Benzyl-3-hydroxy-2-naphthamide exhibits two critical mechanistic behaviors that dictate its utility:
Electrophilic Aromatic Substitution (EAS) Dynamics
The hydroxyl group at the 3-position acts as a potent electron-donating group (EDG) via resonance. When the compound is subjected to an alkaline environment, the hydroxyl group is deprotonated to form a phenoxide ion. This transformation dramatically increases the electron density across the naphthalene ring system. Due to steric and electronic directing effects, the C-1 position (ortho to the hydroxyl group) becomes highly activated, making it the exclusive site for electrophilic attack (e.g., by diazonium salts) [3].
Excited-State Intramolecular Proton Transfer (ESIPT)
The spatial proximity of the -OH proton to the amide carbonyl oxygen facilitates the formation of a stable, six-membered intramolecular hydrogen bond. Upon UV excitation, the proton rapidly transfers to the carbonyl oxygen, generating a keto tautomer in the excited state. When this excited state relaxes, it emits a photon at a significantly longer wavelength, resulting in a massive Stokes shift. This mechanism prevents self-quenching and makes the scaffold an exceptional candidate for designing fluorescent chemosensors and biological probes [4].
Standardized Experimental Workflows
The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure that researchers can troubleshoot and adapt the methodology.
Protocol 1: Synthesis of the Naphthamide Core
This procedure details the amidation of 3-hydroxy-2-naphthoic acid (BON acid) using a halogenating activation agent.
Step-by-Step Methodology:
-
Activation: Suspend 1.0 equivalent of BON acid in anhydrous toluene. Add 0.4 equivalents of phosphorus trichloride (PCl₃) dropwise at room temperature, then heat to 70°C for 2 hours.
-
Causality: Carboxylic acids are poor electrophiles. Conversion to the acid chloride intermediate makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
-
-
Amidation: Cool the reaction mixture to 40°C. Slowly add 1.1 equivalents of benzylamine dissolved in toluene.
-
Causality: The reaction between an acid chloride and an amine is highly exothermic. Controlled addition prevents thermal degradation and the formation of unwanted side products.
-
-
Workup & Purification: Neutralize the mixture with dilute HCl to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.
-
Causality: Recrystallization selectively removes unreacted benzylamine and residual BON acid, yielding the high-purity N-Benzyl-3-hydroxy-2-naphthamide required for downstream biological or optical applications.
-
Fig 1: Synthetic workflow for N-Benzyl-3-hydroxy-2-naphthamide via acid chloride activation.
Protocol 2: Azo Coupling for Pigment Synthesis
This protocol outlines the synthesis of an azo dye using N-Benzyl-3-hydroxy-2-naphthamide as the coupling component.
Step-by-Step Methodology:
-
Diazotization: Dissolve an aromatic amine (e.g., aniline) in dilute HCl. Cool the solution to 0–5°C using an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂).
-
Causality: Diazonium salts are highly thermodynamically unstable. Maintaining the temperature strictly below 5°C prevents the diazonium ion from decomposing into a phenol and evolving nitrogen gas.
-
-
Coupler Preparation: Dissolve N-Benzyl-3-hydroxy-2-naphthamide in an aqueous NaOH solution, adjusting the pH to 9–10.
-
Causality: The alkaline medium deprotonates the naphthol to form a highly nucleophilic phenoxide ion, which is the active species required to drive the electrophilic aromatic substitution.
-
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the alkaline coupler solution under vigorous stirring, ensuring the pH remains above 8.
-
Causality: If the pH drops too low, the phenoxide reverts to an unreactive phenol. If the pH exceeds 10, the diazonium salt converts to an unreactive diazotate. Maintaining the optimal pH window ensures maximum yield.
-
-
Isolation: Filter the resulting brightly colored precipitate, wash extensively with deionized water to remove inorganic salts, and dry under a vacuum.
Fig 2: Mechanistic pathway of azo coupling highlighting electrophilic aromatic substitution.
Advanced Applications in Drug Discovery & Materials
Beyond traditional dye chemistry, the N-Benzyl-3-hydroxy-2-naphthamide scaffold is a privileged structure in modern research:
-
Medicinal Chemistry: Derivatives of 3-hydroxy-2-naphthamide are actively investigated for their potent antimicrobial and anti-inflammatory properties. The benzyl moiety enhances the lipophilicity (LogP) of the molecule, allowing it to penetrate cellular membranes effectively to reach intracellular targets, such as inhibiting CREB-mediated gene transcription in oncology models [3, 4].
-
Materials Science: The extensive π-conjugation and the ability to form robust intermolecular hydrogen-bonding networks in the solid state make this compound an excellent precursor for high-performance organic pigments, offering superior thermal stability and lightfastness.
References
-
PubChem Database. "N-benzyl-3-hydroxy-2-naphthamide; InChIKey: VFKWHSRZSNRCNU-UHFFFAOYSA-N". National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed Central. "Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition". Available at: [Link]
Hydrogen bonding patterns in N-Benzyl-3-hydroxy-2-naphthamide crystal structures
An In-Depth Technical Guide to Hydrogen Bonding Patterns in N-Benzyl-3-hydroxy-2-naphthamide Crystal Structures
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and hydrogen bonding patterns of N-Benzyl-3-hydroxy-2-naphthamide. As a molecule combining robust hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl), its solid-state architecture is dominated by a network of non-covalent interactions. Understanding these patterns is paramount for crystal engineering and the rational design of active pharmaceutical ingredients (APIs), where solid-state properties like solubility and stability are critically influenced by the supramolecular assembly. This document details field-proven experimental protocols, analyzes the causality behind methodological choices, and presents a logical framework for interpreting the resulting structural data.
Introduction: The Supramolecular Significance of Naphthamides
In the fields of materials science and drug development, the ability to predict and control the three-dimensional arrangement of molecules in a crystal lattice is a primary objective. This practice, known as crystal engineering, relies on understanding the hierarchy and robustness of intermolecular interactions.[1][2] Among these, the hydrogen bond is the most directional and influential, governing the formation of specific, predictable packing motifs known as supramolecular synthons.[2]
N-Benzyl-3-hydroxy-2-naphthamide is an exemplary scaffold for studying these interactions. It possesses three key functional groups capable of engaging in hydrogen bonding:
-
An amide group (-CONH-): The N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. Amides frequently form strong intermolecular N-H···O interactions, leading to the assembly of robust chains or dimers.[3][4]
-
A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and an acceptor, often participating in O-H···O or O-H···N interactions.
-
Aromatic Systems: The naphthyl and benzyl rings can engage in weaker C-H···π and π-π stacking interactions, which provide additional stabilization to the crystal packing.[3][5]
The interplay between these groups dictates the final crystal structure, which in turn influences critical physicochemical properties of the material. This guide provides the technical foundation for synthesizing, characterizing, and understanding these fundamental interactions.
Synthesis and Crystallization
The reliable synthesis and subsequent crystallization of high-purity N-Benzyl-3-hydroxy-2-naphthamide are prerequisites for accurate structural analysis. The most common and efficient synthetic route is the amidation of 3-hydroxy-2-naphthoic acid.
Molecular Structure
The foundational step is to understand the molecule's connectivity and the key functional groups that will direct its self-assembly.
Caption: Molecular structure of N-Benzyl-3-hydroxy-2-naphthamide.
Experimental Protocol: Synthesis
This protocol describes the synthesis via the formation of an acid chloride intermediate, a reliable method for achieving high yields.
Caption: Synthetic workflow for N-Benzyl-3-hydroxy-2-naphthamide.
Detailed Methodology:
-
Acid Chloride Formation: To a stirred suspension of 3-hydroxy-2-naphthoic acid (1.0 eq) in dry toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.1 eq) at room temperature. Heat the mixture to 45-50°C and maintain until the evolution of gas ceases (typically 2-3 hours). The resulting solution of 3-hydroxy-2-naphthoyl chloride is used directly in the next step.[6]
-
Amidation: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq, as an acid scavenger) in dry toluene. Cool this solution to 0-5°C in an ice bath.
-
Reaction: Add the acid chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding 1M hydrochloric acid (HCl). Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain single crystals suitable for X-ray diffraction.
Protocol: Single Crystal Growth
The growth of high-quality single crystals is the most critical and often challenging step for crystallographic analysis. Slow evaporation is a reliable technique.
Methodology:
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) for their ability to fully dissolve the purified compound upon heating and to show precipitation upon cooling.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system at an elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.2 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor.
Characterization and Structural Analysis
A multi-technique approach is essential to confirm the identity of the synthesized compound and to analyze its hydrogen bonding patterns.
Spectroscopic Confirmation
Before proceeding to X-ray diffraction, it is crucial to confirm the molecular structure using spectroscopic methods.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton environment | Signals for aromatic protons (naphthyl & benzyl), a singlet for the benzylic CH₂, and exchangeable singlets for the N-H and O-H protons. The chemical shift of the N-H proton is particularly sensitive to hydrogen bonding.[7] |
| FT-IR | Identifies functional groups and H-bonding | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and a C=O stretch (~1640-1660 cm⁻¹). Hydrogen bonding typically causes a red-shift (lower frequency) and broadening of the O-H and N-H stretching bands.[8] |
| Mass Spec. | Confirms molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal evidence of hydrogen bonding.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.[9]
Analysis of Hydrogen Bonding Patterns
Based on the crystal structures of analogous naphthamides, a clear and robust hydrogen bonding network is anticipated for N-Benzyl-3-hydroxy-2-naphthamide.[3][5] The analysis focuses on identifying both intramolecular and intermolecular interactions.
Primary Supramolecular Synthons
The interaction between the amide groups is expected to be the most robust and defining feature of the crystal packing.
-
N-H···O Amide Chain: The most common motif for secondary amides is a C(4) chain where the N-H donor of one molecule hydrogen bonds to the carbonyl oxygen acceptor of a neighboring molecule, forming a one-dimensional chain.[10]
-
Intramolecular O-H···O Bond: A strong six-membered intramolecular hydrogen bond (S(6) motif) is highly probable between the hydroxyl proton and the amide carbonyl oxygen. This is a common feature in related structures and significantly influences the conformation of the molecule.[11]
Caption: Dominant intramolecular and intermolecular hydrogen bonds.
Quantitative Analysis
The geometry of hydrogen bonds is defined by specific distance and angle criteria, which are determined from the refined crystal structure.
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Expected Role |
| Intermolecular | N-H···O=C | 2.8 - 3.1 | 150 - 180 | Forms primary 1D chains, defining packing direction.[3] |
| Intramolecular | O-H···O=C | 2.5 - 2.7 | 140 - 160 | Planarizes the molecule, creates a stable S(6) ring.[11] |
| Weak H-Bonds | C-H···O | 3.0 - 3.6 | > 120 | Provide secondary stabilization of the 3D network.[12] |
| π-Interactions | C-H···π / π-π | 3.3 - 3.8 | - | Stabilize packing between aromatic rings.[5] |
Implications for Drug Development and Materials Science
The comprehensive characterization of the hydrogen bonding network in N-Benzyl-3-hydroxy-2-naphthamide has significant practical implications:
-
Polymorph Screening: Different crystallization conditions can lead to different hydrogen bonding patterns, resulting in polymorphs with distinct properties (solubility, stability, bioavailability). A thorough understanding of the primary synthons allows for targeted strategies to isolate desired forms.[13]
-
Co-crystal Design: The robust amide and hydroxyl functional groups can be targeted to form predictable hydrogen bonds with other co-former molecules (e.g., carboxylic acids, pyridines) to create new multi-component crystalline solids with tailored properties.[1][2]
-
Structure-Property Relationships: By correlating the specific hydrogen bonding motifs with measured physicochemical properties, researchers can develop predictive models to guide the design of new molecules with enhanced performance characteristics for pharmaceutical or material applications.
Conclusion
The solid-state structure of N-Benzyl-3-hydroxy-2-naphthamide is a showcase of hierarchical supramolecular assembly. Its crystal packing is predicted to be dominated by a strong intramolecular O-H···O hydrogen bond, which coexists with a robust intermolecular N-H···O hydrogen bond that propagates into a one-dimensional chain. These primary interactions are further supported by a network of weaker C-H···O and π-stacking interactions, culminating in a stable, three-dimensional architecture. The experimental workflows and analytical principles detailed in this guide provide a robust framework for researchers to synthesize, characterize, and rationally engineer the solid-state properties of this and related molecular systems.
References
-
Ji, H.-Y., et al. (2024). Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. ResearchGate. Available at: [Link]
- Henkel, G., et al. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents (US5756757A).
-
Fun, H.-K., et al. (2008). (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide. National Institutes of Health. Available at: [Link]
-
Chen, X.-F., et al. (2008). N′-Benzoyl-3-hydroxy-2-naphthohydrazide. National Center for Biotechnology Information. Available at: [Link]
-
Gouda, M. A., et al. (2014). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. Available at: [Link]
-
Moldovan, G. L., et al. (2021). Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides: Influence of Linear vs. Angular Amide Orientation. MDPI. Available at: [Link]
-
Groom, C. R., et al. (2017). Quantitative investigation of C-H⋯π and other intermolecular interactions in a series of crystalline: N -(substituted phenyl)-2-naphthamide derivatives. Dimensions. Available at: [Link]
-
Sagnella, S. F., & Bandaria, J. N. (2012). Dependence of Amide Vibrations on Hydrogen Bonding. National Center for Biotechnology Information. Available at: [Link]
-
Nyamori, V. O., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. Available at: [Link]
-
ResearchGate. (2018). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. ResearchGate. Available at: [Link]
-
SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide. SpectraBase. Available at: [Link]
-
ResearchGate. (2014). Hydrogen bond pattern in crystal structure of the title compound.... ResearchGate. Available at: [Link]
-
Vargová, Z., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. National Center for Biotechnology Information. Available at: [Link]
-
Kovalchukova, O., et al. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Scientific Research Publishing. Available at: [Link]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. IuCrData. Available at: [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2012). The effect of intermolecular hydrogen bonding on the planarity of amides. RSC Publishing. Available at: [Link]
-
Babu, E., et al. (2015). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. University of Limerick. Available at: [Link]
-
Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Zhang, X., et al. (2023). The Role of Weak C–H···X (X = O, π) Interactions in Three 1-Hydroxy-2-naphthoic Acid Cocrystals with N-Containing Heteroaromatics: Structural Characterization and Synthon Cooperation. MDPI. Available at: [Link]
-
Guttman, M., et al. (2013). Estimation of Hydrogen-Exchange Protection Factors from MD Simulation Based on Amide Hydrogen Bonding Analysis. National Center for Biotechnology Information. Available at: [Link]
-
Ito, T., et al. (2023). Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 3-Hydroxy-2-naphthoyl-ortho-anisidide. NIST WebBook. Available at: [Link]
-
Bougault, C., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. Available at: [Link]
Sources
- 1. pure.ul.ie [pure.ul.ie]
- 2. japtronline.com [japtronline.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. N′-Benzoyl-3-hydroxy-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Electronic absorption spectra analysis of benzyl-substituted naphthamides
Executive Summary
This guide provides a rigorous framework for the electronic absorption analysis of benzyl-substituted naphthamides. These molecules serve as critical fluorophores in drug discovery (DNA intercalators) and environmental sensing. The analysis focuses on distinguishing the electronic contributions of the naphthalene core from the benzyl substituent and quantifying the steric influence of the amide linkage position (1- vs. 2-naphthamide).
Part 1: Molecular Architecture & Chromophoric Theory
The Chromophoric System
The electronic absorption spectrum of N-benzylnaphthamide is a superposition of two distinct chromophores separated by a methylene bridge (
-
The Naphthalene Core: Dominates the spectrum with three primary band systems derived from
transitions:-
-band (
): Intense absorption in the deep UV (~220 nm). -
p-band (
): Moderate intensity (~280 nm), polarized along the short axis. -
-band (
): Weak, forbidden transition (>300 nm), often buried under the band but visible as a shoulder or vibronic finger.
-
-band (
-
The Benzyl Moiety: Contributes a weaker absorption band around 250–260 nm (benzenoid transition), which typically appears as a shoulder on the intense naphthalene signals.
-
The Amide Linkage (Auxochrome): The carbonyl (
) and amino ( ) groups introduce transitions and facilitate Intramolecular Charge Transfer (ICT).
The "Peri-Effect" and Steric Inhibition of Resonance
A critical analytical distinction exists between N-benzyl-1-naphthamide and N-benzyl-2-naphthamide :
-
1-Isomer (The Twisted System): The peri-hydrogen at position 8 creates significant steric hindrance with the amide group at position 1. This forces the amide carbonyl out of the naphthalene plane, reducing
-conjugation. Result: Hypsochromic shift (blue shift) and hypochromic effect (lower ) compared to the 2-isomer. -
2-Isomer (The Planar System): Lacks peri-hindrance, allowing the amide to remain coplanar with the ring. Result: Enhanced conjugation, bathochromic shift (red shift), and distinct vibronic structure in non-polar solvents.
Part 2: Experimental Protocol
Reagents and Solvation
Causality: Naphthamides exhibit strong solvatochromism. Trace water in aprotic solvents can quench ICT bands or induce pseudo-Stokes shifts.
-
Solvent Selection:
-
Non-polar: Cyclohexane (Spectroscopic Grade) – Reveals vibronic fine structure.
-
Polar Aprotic: Acetonitrile (MeCN) – Stabilizes ICT states.
-
Polar Protic: Methanol (MeOH) – Evaluates hydrogen bonding effects.
-
-
Standard Concentration:
M. (Higher concentrations > M risk formation of ground-state dimers/aggregates).
Measurement Workflow
The following workflow ensures data integrity and reproducibility.
Figure 1: Validated spectroscopic workflow for naphthamide analysis. Note the critical baseline correction step to account for solvent cut-offs in the deep UV.
Part 3: Spectral Analysis & Interpretation
Band Assignments and Quantitative Data
The following table summarizes expected spectral features for N-benzyl-1-naphthamide in Methanol.
| Transition Band | Notation (Platt) | Wavelength ( | Molar Absorptivity ( | Origin |
| Soret-like | 220–225 nm | > 50,000 | Naphthalene Core (Allowed) | |
| Benzenoid | Ph- | 250–260 nm | ~ 200–500 | Benzyl Group (Obscured) |
| Principal | 280–290 nm | ~ 6,000–10,000 | Naphthalene Short-Axis | |
| ICT / | 300–325 nm | ~ 2,000–4,000 | Charge Transfer (Amide |
Solvatochromic Analysis
Benzyl-substituted naphthamides are excellent probes for local polarity.
-
Observation: As solvent polarity increases (Cyclohexane
DMSO), the ICT band (300–325 nm) broadens and red-shifts. -
Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize the excited state (lowering its energy) more than the ground state, reducing the energy gap (
). -
Lippert-Mataga Plot: Plotting Stokes shift (
) against the solvent orientation polarizability ( ) yields a linear slope proportional to the change in dipole moment ( ).
Logical Pathway of Electronic Transitions
Understanding the flow of energy is crucial for interpreting fluorescence quantum yields or quenching experiments.
Figure 2: Energy transition diagram. The benzyl group does not participate directly in the primary emission but can act as a "rotor" inducing non-radiative decay.
Part 4: Advanced Applications & Troubleshooting
Concentration Quenching & Aggregation
At concentrations
-
Spectral Sign: Appearance of a broad, structureless emission band at lower energy (>450 nm) and a deviation from linearity in the Beer-Lambert plot of the absorption spectra.
-
Fix: Always validate linearity by measuring absorbance at 0.25x, 0.5x, and 1.0x concentrations.
Biological Relevance (DNA Intercalation)
The planar naphthalene moiety allows intercalation between DNA base pairs.
-
Spectral Shift: Upon binding to DNA, the absorption bands typically exhibit hypochromicity (decrease in intensity) and a slight bathochromic shift (red shift) due to
stacking interactions with base pairs. The benzyl group often resides in the minor groove, providing sequence specificity [1].
References
-
Synthesis and in vitro binding studies of substituted piperidine naphthamides. (2007). Bioorganic & Medicinal Chemistry Letters. Investigates the affinity of benzyl-substituted naphthamides for receptors, highlighting the structural role of the benzyl group.
-
Electronic Properties of 4-substituted Naphthalimides. (2013). Journal of Physical Chemistry A. detailed analysis of excited-state dynamics and solvatochromism in naphthalene derivatives.
-
Ultraviolet absorption spectra of seven substituted benzenes. (1949).[1] NIST / Journal of Research of the National Bureau of Standards.[1] Foundational data for the absorption characteristics of the benzyl/phenyl moiety.
-
Structural study of 1- and 2-naphthol. (2022). Physical Chemistry Chemical Physics. Provides the theoretical basis for the "peri-effect" and steric hindrance in 1-substituted naphthalenes.
Sources
Technical Guide: Tautomeric Equilibrium and ESIPT Dynamics of 3-Hydroxy-2-Naphthamide Derivatives
Executive Summary
This technical guide provides a rigorous framework for investigating the tautomeric equilibria of 3-hydroxy-2-naphthamide derivatives. These molecules are privileged scaffolds in medicinal chemistry and photonics due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process yields a large Stokes shift and dual emission characteristics, making them ideal candidates for ratiometric fluorescent probes and environmentally sensitive drug carriers. This guide details the theoretical basis, computational prediction, and experimental validation of these tautomeric states, focusing on the interplay between the Enol-Amide and Keto-Amine forms.
Part 1: Theoretical Framework & Mechanism[1]
The Tautomeric Landscape
In 3-hydroxy-2-naphthamide derivatives, the core structural feature is the proximity of the hydroxyl group (-OH) at position 3 and the amide carbonyl (-C=O) at position 2. This proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB), forming a pseudo-six-membered ring.
The system exists primarily in two tautomeric forms:[1][2][3][4]
-
Enol-Amide (E): The aromatic, ground-state dominant form where the proton resides on the hydroxyl oxygen.
-
Keto-Amine (K): The quinoidal form where the proton transfers to the carbonyl oxygen (or amide nitrogen, depending on substitution), disrupting aromaticity in the ground state but stabilizing the excited state.
ESIPT Mechanism (The Four-Level Cycle)
Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly. This drives the proton transfer in the excited state (ESIPT), converting the excited Enol (
Caption: Figure 1. The four-level photocycle describing the ESIPT process in 3-hydroxy-2-naphthamides.
Part 2: Computational Prediction (DFT Protocol)
Before synthesis, Density Functional Theory (DFT) is required to predict the feasibility of ESIPT by analyzing the Potential Energy Surface (PES).
Computational Workflow
Objective: Determine the energy barrier for proton transfer in Ground (
Protocol:
-
Geometry Optimization (
):-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard) or M06-2X (better for non-covalent interactions).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using solvents of varying polarity (Cyclohexane, Acetonitrile, Methanol).
-
-
Excited State Optimization (
):-
Use Time-Dependent DFT (TD-DFT) on the optimized
geometry.
-
-
PES Scan:
-
Perform a relaxed scan of the O-H bond length (coordinate 0.9 Å to 2.0 Å) to map the proton transfer path.
-
Self-Validating Criteria:
-
Validation: The
curve should show a single minimum at the Enol form (or a high barrier to Keto). -
Validation: The
curve must show a barrierless or low-barrier (< 5 kcal/mol) path to the Keto form to confirm ESIPT capability [1].
Part 3: Experimental Characterization Protocols
UV-Vis and Fluorescence Solvatochromism
Solvatochromism validates the charge-transfer nature of the tautomers. Polar solvents typically stabilize the more dipolar species or disrupt the IMHB.
Methodology:
-
Prepare
M stock solutions of the derivative in spectro-grade solvents: Cyclohexane (non-polar), Toluene, Chloroform, Acetonitrile, and Methanol (protic). -
Absorption: Measure
. Note any isosbestic points which indicate a clean equilibrium between two species. -
Emission: Excite at the Enol absorption maximum.
-
Observation: Look for dual emission.[5] A band at ~400-450 nm (Enol) and a band at ~500-550 nm (Keto).
-
-
Analysis: Construct a Lippert-Mataga plot.
-
Equation:
-
Interpretation: A linear slope indicates general solvent effects; deviations suggest specific interactions (like H-bonding with solvent) disrupting the IMHB [2].
-
Data Presentation: Solvatochromic Shift Table
| Solvent | Dielectric Constant ( | Abs | Em | Stokes Shift ( | Dominant Form |
| Cyclohexane | 2.02 | 360 | 520 | ~8500 | Keto* (ESIPT active) |
| Toluene | 2.38 | 362 | 525 | ~8600 | Keto |
| Acetonitrile | 37.5 | 358 | 430 / 530 | Mixed | Dual Emission |
| Methanol | 32.7 | 355 | 410 | ~3800 | Enol (ESIPT quenched) |
Note: Methanol often quenches ESIPT by forming intermolecular H-bonds with the hydroxyl group, blocking the intramolecular transfer [3].
NMR Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) provides structural proof of the IMHB in the ground state.
Protocol:
-
Solvent Selection: Use
(non-polar, preserves IMHB) and (polar H-bond acceptor, disrupts IMHB). -
1H NMR Acquisition:
-
Focus on the region >10 ppm.
-
Diagnostic Signal: The chelated -OH proton in 3-hydroxy-2-naphthamides typically appears as a sharp singlet between 11.0 and 14.0 ppm due to strong deshielding by the carbonyl [4].
-
-
Variable Temperature (VT) NMR:
-
Range: 298 K to 223 K (low temp) or up to 323 K.
-
Causality: If the signal broadens or shifts significantly with temperature, it confirms a dynamic exchange process rather than a static structure.
-
Part 4: Experimental Workflow Diagram
This diagram integrates the synthesis, computational check, and spectroscopic validation steps into a cohesive research pipeline.
Caption: Figure 2. Integrated workflow for the design, validation, and application of tautomeric naphthamide derivatives.
References
-
Computational Study of ESIPT: Title: Photoinduced proton transfer in 3-hydroxy-2-naphthoic acid.[5][6] Source: SciSpace / Elsevier. URL:[Link]
-
Solvatochromism Principles: Title: Solvatochromism (Wikipedia/General Reference). Source: Wikipedia. URL:[Link]
-
Solvent Effects on ESIPT: Title: Features of partial encapsulation of an ESIPT probe 3-hydroxy-2-naphthoic acid (3HNA).[7] Source: RSC Publishing. URL:[Link]
-
NMR Characterization of Tautomers: Title: Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. Source: Journal of Physical Chemistry A. URL:[Link][8]
-
General ESIPT Review: Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Energy transfer photophysics from serum albumins to sequestered 3-hydroxy-2-naphthoic acid, an excited state intramolecular proton-transfer probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Features of partial encapsulation of an ESIPT probe 3-hydroxy-2-naphthoic acid (3HNA) in the nano cavities of β- and γ-cyclodextrin: comparative study with sequestered 3HNA in micelles and reverse micelle - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
Methodological & Application
Procedure for Condensation of 3-Hydroxy-2-naphthoic Acid with Benzylamine: Synthesis of N-Benzyl-3-hydroxy-2-naphthamide
Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Mechanistic rationale, comparative methodologies, and self-validating experimental protocols.
Executive Summary & Scientific Rationale
The condensation of 3-hydroxy-2-naphthoic acid (commonly known as BON acid) with benzylamine yields N-benzyl-3-hydroxy-2-naphthamide (CAS 104040-43-9). This functionalized naphthoic scaffold is a highly privileged pharmacophore in medicinal chemistry and a critical intermediate in the synthesis of advanced azo dyes and pigments.
Chemoselectivity and the "Unprotected" Phenol
A primary concern when activating salicylic or naphthoic acids is the risk of competitive O-acylation or oligomerization via the phenolic hydroxyl group. However, the 3-hydroxyl group in BON acid participates in a strong intramolecular hydrogen bond with the adjacent carboxylate (and its subsequent activated intermediates). This hydrogen bonding significantly reduces the nucleophilicity of the phenolic oxygen. Furthermore, the aliphatic amine (benzylamine) is kinetically vastly more nucleophilic than the phenol. Consequently, O-protection is rarely required, allowing for highly chemoselective N-amidation[1].
Mechanistic Pathways
Depending on the scale and purity requirements, the amidation can be driven through three distinct mechanistic pathways:
-
Path A (EDC/HOBt): Generation of an active OBt-ester (Mild, bench-scale).
-
Path B (SOCl₂): Generation of an acid chloride via a Vilsmeier-Haack intermediate (Scale-up).
-
Path C (PCl₃): Direct thermally-driven phosphorus-catalyzed amidation (Industrial).
Mechanistic pathways for the amidation of 3-hydroxy-2-naphthoic acid.
Quantitative Method Comparison
| Parameter | Protocol A: Carbodiimide Coupling | Protocol B: Acid Chloride | Protocol C: Direct PCl₃ Amidation |
| Activation Agent | EDC·HCl, HOBt | SOCl₂, cat. DMF | PCl₃ |
| Solvent System | Anhydrous DMF | Toluene or Xylene | ortho-Xylene or Chlorobenzene |
| Temperature | 0 °C → Room Temp | 40–80 °C | 110–150 °C |
| Chemoselectivity | Excellent | Good | Moderate |
| Scalability | Low-Medium (Discovery) | High (Pilot/Process) | High (Industrial Pigments) |
| Typical Yield | 80–90% | 85–95% | 75–85% |
| Primary Byproducts | Water-soluble urea | SO₂, HCl gases | H₃PO₃, HCl gas |
Experimental Protocols
Protocol A: Mild Carbodiimide Coupling (EDC/HOBt)
Best for: Discovery chemistry, library synthesis, and bench-scale reactions.
This protocol leverages 1[1]. EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free workup via simple aqueous washing. HOBt is critical as it rapidly intercepts the O-acylisourea intermediate, preventing the formation of unreactive N-acylurea dead-ends.
Step-by-Step Methodology:
-
Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF (approx. 10 mL/g of substrate).
-
Reagent Addition: Add benzylamine (1.1 eq) and HOBt (1.2 eq) to the stirring solution.
-
Thermal Control: Cool the reaction mixture to 0 °C in an ice bath. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and maximizes chemoselectivity.
-
Activation: Slowly add EDC·HCl (1.2 eq) in portions.
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.
-
Self-Validating Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ (removes unreacted BON acid and HOBt), water, and brine (removes DMF and the EDC-urea byproduct). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acid Chloride Activation (SOCl₂)
Best for: Pilot-scale synthesis and cost-sensitive scale-up.
This method converts the carboxylic acid into a highly reactive 2 intermediate[2]. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, ensuring complete conversion at lower temperatures.
Step-by-Step Methodology:
-
Suspension: Suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene (5 mL/g).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 1-2 drops per gram).
-
Chlorination: Slowly add thionyl chloride (SOCl₂, 1.1–1.2 eq) dropwise at 40–50 °C. Stir until gas evolution (SO₂, HCl) ceases and the solution becomes homogeneous.
-
Concentration: Critical Step: Remove excess SOCl₂ and toluene under reduced pressure. Failing to remove SOCl₂ will result in the formation of unwanted sulfonamides upon amine addition.
-
Amidation: Redissolve the crude acid chloride in fresh anhydrous toluene. Cool to 0 °C. Add a mixture of benzylamine (1.1 eq) and an organic base like Triethylamine (1.2 eq) dropwise to neutralize the evolving HCl.
-
Workup: Stir at room temperature for 2 hours. Quench with water, separate the organic layer, wash with 1M HCl, followed by saturated NaHCO₃, and brine. Evaporate to yield the product.
Protocol C: Direct Phosphorus-Catalyzed Amidation (PCl₃)
Best for: Industrial production of dyes and pigments.
Phosphorus trichloride acts as both a 3 in high-boiling solvents[3]. This method is highly atom-economical for massive scale-ups but requires robust ventilation due to the generation of HCl gas.
Step-by-Step Methodology:
-
Preparation: Combine 3-hydroxy-2-naphthoic acid (1.0 eq) and benzylamine (1.05 eq) in ortho-xylene.
-
Activation: Slowly add PCl₃ (0.35 to 0.5 eq) dropwise at room temperature.
-
Thermal Condensation: Heat the mixture to reflux (approx. 140–146 °C). The reaction is driven forward by the vigorous distillation of water/HCl.
-
Isolation: After 4–6 hours, cool the mixture. The product often crystallizes directly from the cooling xylene mixture. Filter, wash with cold xylene, and recrystallize from ethanol if higher purity is required.
In-Process Controls & Analytical Validation
To ensure the system is self-validating, employ the following analytical checks:
-
TLC Monitoring: Use a Hexane:Ethyl Acetate (3:1 or 2:1) mobile phase. The product will exhibit a higher Rf value than the highly polar BON acid. Both spots are heavily UV-active (254 nm).
-
HPLC: Monitor reaction completion using a C18 reverse-phase column with an Acetonitrile/Water (0.1% TFA) gradient.
-
¹H NMR Confirmation (CDCl₃ or DMSO-d₆): Successful amidation is confirmed by the appearance of a benzylic -CH₂- doublet/multiplet (~4.5–4.7 ppm), a broad amide -NH- singlet (~8.5–9.0 ppm), and the preservation of the heavily downfield, hydrogen-bonded phenolic -OH singlet (>10 ppm).
References
- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments (US5756757A)
-
SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA Source: Ukrainian Chemistry Journal URL:[Link]
Sources
Microwave-assisted synthesis techniques for N-Benzyl-3-hydroxy-2-naphthamide
Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Benzyl-3-hydroxy-2-naphthamide
Executive Summary & Strategic Rationale
Target Molecule: N-Benzyl-3-hydroxy-2-naphthamide (CAS: 13237-73-5) Class: 2-Hydroxynaphthalene-3-carboxamide (Naphtol AS analogue).
The synthesis of 3-hydroxy-2-naphthamide derivatives is classically challenged by the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This "pseudo-ring" formation significantly reduces the electrophilicity of the carbonyl carbon, rendering standard thermal amidation slow and prone to decarboxylation side reactions.
Microwave-Assisted Organic Synthesis (MAOS) offers a decisive kinetic advantage for this scaffold. By coupling dielectric heating with the dipolar nature of the precursors, we can overcome the thermodynamic stability of the intramolecular H-bond, reducing reaction times from hours (reflux) to minutes while suppressing the formation of the decarboxylated byproduct (2-naphthol).
This guide presents two validated protocols:
-
Protocol A (The Gold Standard): A robust two-step in-situ acid chloride generation and aminolysis.
-
Protocol B (The Green Route): A direct, solvent-minimized condensation using PCl₃ activation.
Mechanistic Insight & Reaction Design
The reaction involves the condensation of 3-hydroxy-2-naphthoic acid (BON Acid) with benzylamine .
-
The Challenge: The ortho-hydroxyl group deactivates the carboxylic acid toward nucleophilic attack via resonance and H-bonding.
-
The Solution:
-
Step 1 (Activation): Conversion of the acid to an acid chloride (using SOCl₂) or a mixed anhydride (using PCl₃) disrupts the H-bond and creates a highly reactive electrophile.
-
Step 2 (Nucleophilic Acyl Substitution): Benzylamine attacks the activated carbonyl. Microwave irradiation accelerates this step by increasing the collision frequency and effective temperature of the polar transition state.
-
Visualizing the Reaction Pathway
Figure 1: Reaction pathway highlighting the critical activation step required to overcome intramolecular hydrogen bonding.
Experimental Protocols
Protocol A: Two-Step In-Situ Activation (High Purity)
Recommended for drug discovery applications where purity is paramount.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with pressure sensing.
Reagents:
-
3-Hydroxy-2-naphthoic acid (1.0 eq, 188 mg, 1 mmol)
-
Thionyl Chloride (SOCl₂) (1.5 eq, 109 µL)
-
Benzylamine (1.2 eq, 131 µL)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous.
-
Catalyst: DMF (1 drop).
Procedure:
-
Activation Step:
-
In a 10 mL microwave vial, suspend 3-hydroxy-2-naphthoic acid in 3 mL anhydrous DCM.
-
Add SOCl₂ dropwise followed by 1 drop of DMF. Cap the vial.
-
MW Irradiation: Heat to 80°C for 10 minutes (Power: Dynamic, Max 150W).
-
Note: The suspension should clear, indicating the formation of the acid chloride.
-
Degassing: Carefully vent the vial (in a fume hood) to release HCl/SO₂ gas. (Alternatively, use a synthesis system that allows venting).
-
-
Amidation Step:
-
To the generated acid chloride solution, add Benzylamine (1.2 eq) slowly (exothermic reaction).
-
Add Triethylamine (Et₃N, 1.5 eq) to scavenge HCl.
-
MW Irradiation: Heat to 100°C for 5 minutes (Power: Dynamic, Max 150W).
-
-
Workup:
-
Dilute the mixture with 20 mL Ethyl Acetate.
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallization: Ethanol/Water (9:1).
-
Yield Expectation: 85–92% Appearance: Pale yellow needles.
Protocol B: Direct PCl₃-Mediated Condensation (High Throughput)
Recommended for scale-up or industrial dye precursor synthesis.
Rationale: PCl₃ acts as a dehydrating coupling agent, forming a reactive phosphite ester intermediate. This method avoids the isolation of the acid chloride and uses less solvent.[1]
Reagents:
-
3-Hydroxy-2-naphthoic acid (1.0 eq, 1 mmol)
-
Benzylamine (1.1 eq, 1.1 mmol)
-
Phosphorus Trichloride (PCl₃) (0.33 eq)
-
Solvent: Toluene or Chlorobenzene (High boiling, non-polar).
Procedure:
-
Preparation:
-
In a 10 mL microwave vial, mix the BON acid and Benzylamine in 3 mL Toluene.
-
Add PCl₃ dropwise. Caution: PCl₃ reacts vigorously with moisture.
-
-
MW Irradiation:
-
Seal the vessel.[2]
-
Heat to 130°C for 15 minutes .
-
Stirring: High (magnetic stir bar is essential as the mixture may become viscous).
-
-
Workup:
-
Quench the reaction by adding 10 mL saturated Na₂CO₃ solution (hydrolyzes phosphorous byproducts).
-
Steam distillation or simple boiling is often used industrially to remove toluene, but for lab scale: Extract with Ethyl Acetate.
-
Wash organic layer with water until neutral pH.
-
Yield Expectation: 75–85%
Comparative Data Analysis
| Parameter | Conventional Reflux (Thermal) | Microwave Protocol A (SOCl₂) | Microwave Protocol B (PCl₃) |
| Reaction Time | 4–12 Hours | 15 Minutes (Total) | 15 Minutes |
| Temperature | 110°C (Toluene reflux) | 80°C / 100°C | 130°C |
| Yield | 60–70% | 88–92% | 75–85% |
| Purity (Crude) | Low (Requires Column) | High (Recrystallization only) | Medium (Phosphorous residues) |
| Atom Economy | Low | Medium | High |
Process Control & Analytical Validation
To ensure the protocol is self-validating, check the following endpoints:
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).[8]
-
R_f Values: Benzylamine (0.05, base line), BON Acid (0.2), Product (0.5–0.6) .
-
Visualization: UV lamp (254 nm) – The product fluoresces strongly (blue/green).
-
-
IR Spectroscopy (Quick Check):
-
Shift: Disappearance of the broad -COOH stretch (2500–3300 cm⁻¹).
-
Appearance: Sharp Amide NH stretch (~3400 cm⁻¹) and Amide I Carbonyl peak (~1640 cm⁻¹).
-
-
1H NMR (Validation):
-
Look for the singlet at ~8.5–8.8 ppm (Amide -NH).
-
Look for the doublet at ~4.6 ppm (Benzylic -CH₂-).
-
Confirm the naphthalene aromatic region (7.2–8.0 ppm).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of N-benzyl-3-hydroxy-2-naphthamide.
References
-
Microwave-Assisted Synthesis of 2-Naphthamide Derivatives: Use of SOCl2 and MW irradiation for rapid amidation of 2-naphthoic acid derivatives. Source: Nguyen, T. T., et al. (2022). ACS Omega. "Design, Microwave-Assisted Synthesis... of Some 2-Naphthamide Derivatives." [Link]
- PCl3 Mediated Synthesis (Traditional & Mechanistic Basis): Foundational method for Naphtol AS synthesis, adapted here for microwave conditions. Source: Google Patents. "Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide."
-
General Microwave Amidation Protocols: Validation of direct amidation efficiency under microwave irradiation. Source: Perreux, L., & Loupy, A. (2001). Tetrahedron. "A tentative rationalization of microwave effects in organic synthesis." [Link]
-
PubChem Compound Summary: Chemical structure and physical property verification for N-benzyl-3-hydroxy-2-naphthamide. Source: PubChem.[9] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 5. EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing 2-naphthamide derivative - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
Application of N-Benzyl-3-hydroxy-2-naphthamide as a fluorescent chemosensor
Advanced Application Notes: N-Benzyl-3-hydroxy-2-naphthamide as an ESIPT-Based Fluorescent Chemosensor
Executive Overview
N-Benzyl-3-hydroxy-2-naphthamide (NBHN) is a highly versatile molecular scaffold belonging to the 3-hydroxy-2-naphthamide family. For researchers and drug development professionals, NBHN serves as a robust platform for the design of fluorescent chemosensors capable of detecting biologically and environmentally critical ions (e.g., Zn²⁺, Al³⁺, CN⁻, F⁻)[1]. Its core utility lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that yields a massive Stokes shift, thereby eliminating background autofluorescence—a critical requirement for high-fidelity live-cell bioimaging and trace analyte quantification[2].
Mechanistic Causality: The ESIPT and CHEF Phenomena
To utilize NBHN effectively, one must understand the causality behind its optical behavior. In its ground state, NBHN exists primarily in the enol form, stabilized by a strong intramolecular hydrogen bond between the 3-hydroxyl group and the 2-amide carbonyl oxygen[3].
Upon UV excitation, the redistribution of electron density drastically increases the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This drives an ultrafast proton transfer, forming the excited keto tautomer (K). The emission from this K state results in a characteristically large Stokes shift[3].
The Sensing Mechanism: When a target analyte (such as a coordinating metal cation or a strongly hydrogen-bonding anion) is introduced, it interacts with the O/N donor atoms of the naphthamide core. This interaction disrupts the intramolecular hydrogen bond, rigidifies the molecular backbone, and effectively blocks the non-radiative decay pathways. By halting the ESIPT process, the system undergoes Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT), resulting in a highly sensitive, "turn-on" or ratiometric fluorescence response[4].
Figure 1: ESIPT signaling pathway and Chelation-Enhanced Fluorescence (CHEF) mechanism of NBHN.
Photophysical Profile and Quantitative Data
The table below summarizes the typical photophysical parameters of NBHN-based sensors before and after analyte binding. These metrics are critical for calibrating optical instruments during assay development.
| Parameter | Free NBHN Sensor | NBHN + Target Analyte | Analytical Significance |
| Absorption Max ( | ~340 nm | ~380 nm | Shift indicates ground-state complexation or ICT. |
| Emission Max ( | ~450 nm (weak) | ~520 nm (strong) | Large Stokes shift minimizes background scattering. |
| Quantum Yield ( | < 0.05 | > 0.45 | Drastic increase confirms structural rigidification. |
| Limit of Detection (LOD) | N/A | < 10 | Validates suitability for trace environmental/biological sensing. |
Self-Validating Experimental Protocols
Figure 2: Standardized workflow for photophysical characterization and bioimaging.
Protocol I: Fluorometric Titration & Binding Affinity ( )
-
Objective: Quantify the sensor's optical response to calculate the Limit of Detection (LOD) and association constant.
-
Causality of Solvent Choice: We utilize a 1:9 (v/v) DMSO/HEPES buffer (pH 7.4). Pure aqueous environments quench ESIPT via competitive intermolecular hydrogen bonding with water molecules. A fraction of aprotic DMSO preserves the intramolecular H-bond of the free sensor, while HEPES ensures the pH remains physiologically constant, preventing pH-induced deprotonation that could trigger a false-positive response[4].
-
Methodology:
-
Prepare a 1.0 mM stock solution of NBHN in spectroscopic-grade DMSO.
-
Dilute the stock to a 10 µM working solution in the DMSO/HEPES (1:9, v/v) mixture.
-
Sequentially titrate the target analyte (from 0 to 10 equivalents) into the quartz cuvette.
-
Record fluorescence emission spectra (
= 340 nm) after a 2-minute equilibration period per addition.
-
-
Self-Validation (Job's Plot Analysis): To prove the binding stoichiometry (e.g., 1:1 complexation), prepare a series of solutions where the total concentration of [Sensor] + [Analyte] is kept constant (e.g., 20 µM), but their molar fractions vary from 0 to 1. The apex of the resulting emission intensity plot mathematically dictates the binding stoichiometry, validating the assumed interaction model.
Protocol II: Reversibility Assay (The Trustworthiness Check)
-
Objective: Differentiate between dynamic chemosensing (reversible coordination) and chemodosimetric cleavage (irreversible chemical reaction).
-
Causality: A true chemosensor must be reversible to be viable for continuous monitoring. If the fluorescence "turn-on" is caused by metal coordination, introducing a strong competitive chelator will strip the analyte from the sensor, returning it to its "off" state.
-
Methodology:
-
To the fully formed NBHN-Analyte complex (exhibiting maximum emission), add 10 equivalents of EDTA (Ethylenediaminetetraacetic acid).
-
Monitor the emission spectrum over 5 minutes. A rapid return to the baseline enol emission profile confirms a self-validating, reversible sensing mechanism.
-
Protocol III: Live-Cell Bioimaging
-
Objective: Map intracellular ion distribution to support drug discovery and toxicological assays.
-
Causality of Washing Steps: After incubating cells with the sensor, thorough washing is mandatory. This removes extracellular NBHN molecules that would otherwise create high background noise, ensuring that the fluorescence captured by the confocal microscope originates strictly from internalized sensor-analyte interactions[4].
-
Methodology:
-
Seed HeLa or HepG2 cells in glass-bottom dishes and culture for 24 hours at 37°C in a 5% CO₂ incubator.
-
Incubate the cells with 10 µM NBHN for 30 minutes.
-
Critical Step: Wash the cells three times with warm PBS (Phosphate-Buffered Saline) to remove unbound sensor.
-
Treat the cells with the target analyte (e.g., 20 µM) for an additional 30 minutes, followed by another PBS wash.
-
Image the cells using a confocal laser scanning microscope (excitation at ~340-360 nm, collection channel at ~500-550 nm).
-
References
- Title: Fluorescent sensing of anions based on excited state intramolecular proton transfer (ESIPT)
- Title: 3-Hydroxy-2-naphthohydrazide | 5341-58-2 Source: Benchchem URL
- Title: Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions Source: RSC Advances URL
- Title: The design of multifunctional fluorescent probe for detecting Zn2+/ ClO−/H2O and application in high-security level information encryption Source: ResearchGate URL
Sources
Protocols for Growing High-Quality Single Crystals of N-Benzyl-3-hydroxy-2-naphthamide
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide with detailed protocols for growing single crystals of N-Benzyl-3-hydroxy-2-naphthamide suitable for X-ray diffraction analysis. The ability to obtain high-quality single crystals is a critical bottleneck in the structural elucidation of novel compounds.[1] This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, empowering researchers to troubleshoot and optimize the process. We will cover material purification, two primary crystallization methodologies—Slow Evaporation and Vapor Diffusion—and strategies for overcoming common challenges. The protocols are designed for researchers, scientists, and drug development professionals who require precise three-dimensional molecular structures to inform their work in materials science and medicinal chemistry.
The Imperative for Single Crystals: Structural Insight
N-Benzyl-3-hydroxy-2-naphthamide is an aromatic amide containing key functional groups—a hydroxyl, an amide linkage, and extensive aromatic systems—that are capable of forming significant intermolecular interactions such as hydrogen bonds and π-π stacking.[2][3] These interactions govern the compound's solid-state packing, which in turn influences its physicochemical properties, including solubility, stability, and bioavailability.
Determining the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is the definitive method for:
-
Unambiguous structural confirmation.
-
Mapping intermolecular forces that dictate crystal packing.[3]
-
Identifying and characterizing polymorphs , which can have different properties.[2]
-
Providing an empirical basis for computational modeling and drug design efforts.
The primary challenge is to guide the molecules from a disordered state in solution into a highly ordered, single crystalline lattice. This is achieved by slowly reaching a state of supersaturation, the driving force for crystallization.[4][5]
Prerequisite for Success: Purity of the Starting Material
Crystallization is not a purification method.[2] Attempting to grow crystals from an impure sample is a common cause of failure. Impurities can disrupt the crystal lattice, inhibit nucleation, or lead to the formation of oils or amorphous solids. A minimum purity of 95%, and ideally >98%, is recommended before attempting crystallization.[2]
Synthesis and Purification Overview
N-Benzyl-3-hydroxy-2-naphthamide can be synthesized via the amidation of 3-hydroxy-2-naphthoic acid with benzylamine. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts readily with the amine.[6]
Purification Protocol:
-
Initial Workup: After synthesis, the crude product should be isolated and washed to remove bulk impurities and unreacted starting materials.
-
Chromatography (If Necessary): If significant impurities remain, column chromatography is recommended. Given the compound's structure, a silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and increasing the polarity) would be appropriate.[7][8]
-
Recrystallization for Purity: The most effective final purification step is often recrystallization. This process involves dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization of the pure compound, leaving impurities behind in the solution.[3]
Core Crystallization Protocols
The key to forming large, single crystals is to allow them to grow slowly and without disturbance.[3][4] The following methods are fundamental starting points and can be optimized by varying the solvent, concentration, and temperature.
Method 1: Slow Evaporation
This is the simplest technique and an excellent starting point.[4][9] It relies on the gradual removal of solvent to increase the concentration of the compound until it reaches supersaturation and begins to crystallize.[5]
Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which N-Benzyl-3-hydroxy-2-naphthamide is moderately soluble. Solvents capable of hydrogen bonding are often effective for amides.[3][10][11] Good candidates include ethanol, ethyl acetate, or a mixture like dichloromethane/methanol.
-
Prepare a Near-Saturated Solution: In a clean, small glass vial (e.g., 2-4 mL), dissolve 5-10 mg of the purified compound in the chosen solvent. Add the solvent dropwise with gentle swirling until the solid is fully dissolved. Avoid using a large excess of solvent.
-
Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle or create a very small opening.[2] This is a critical step; a larger hole leads to rapid evaporation and the formation of small, poorly-defined crystals, while a smaller hole slows the process, encouraging the growth of larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a drawer or a protected corner of a lab bench).[4]
-
Monitoring: Check for crystal growth daily without disturbing the vial. The process can take anywhere from a few days to several weeks.[12]
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most effective method for growing high-quality crystals, especially when only small amounts of the compound are available.[1][2] This technique involves dissolving the compound in a "good" solvent and allowing a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse via the vapor phase into the solution, thereby inducing crystallization.[5]
Protocol: Vapor Diffusion (Inner Vial Method)
-
Solvent System Selection:
-
Solvent (Good): A relatively volatile solvent that readily dissolves the compound. Dichloromethane or ethyl acetate are good starting points.
-
Anti-Solvent (Poor): A more volatile solvent in which the compound is insoluble. Hexane, heptane, or diethyl ether are common choices. The anti-solvent's vapor will diffuse into the good solvent.[5]
-
-
Prepare the Sample Solution: In a small, open inner vial (e.g., 0.5 mL vial or a cut-down NMR tube), dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.2-0.5 mL).
-
Setup:
-
Place the open inner vial containing the sample solution inside a larger outer vial or jar (e.g., a 20 mL scintillation vial).
-
Carefully add 1-2 mL of the "anti-solvent" to the bottom of the outer jar, ensuring none splashes into the inner vial.
-
Seal the outer jar tightly.
-
-
Incubation: Place the sealed system in a vibration-free, temperature-stable location. The more volatile anti-solvent will slowly diffuse into the sample solution, reducing the compound's solubility and promoting slow crystal growth.
-
Monitoring: Crystals typically form within 2 to 7 days.[4]
Visualization of the Crystallization Workflow
The following diagram illustrates the general workflow from a purified compound to the acquisition of single crystals using the described methods.
Caption: General workflow for single-crystal growth of N-Benzyl-3-hydroxy-2-naphthamide.
Data Summary and Troubleshooting
Success in crystallization often requires screening several conditions.[12] The table below provides suggested starting points.
| Method | Solvent (Good) | Anti-Solvent (Poor) | Starting Conc. | Temp. | Expected Time | Troubleshooting Notes |
| Slow Evaporation | Ethanol | N/A | 5-10 mg / 0.5-1 mL | 20-25°C | 3-14 days | If oiling out: Use a less polar solvent or more solvent. If powder forms: Slow evaporation rate (smaller hole).[2][8] |
| Slow Evaporation | Ethyl Acetate | N/A | 5-10 mg / 0.5-1 mL | 20-25°C | 2-10 days | A good alternative to alcohols; often produces high-quality crystals for organic complexes.[2][3] |
| Vapor Diffusion | Dichloromethane | Hexane or Heptane | 2-5 mg / 0.2-0.5 mL | 20-25°C | 2-7 days | A classic system. Placing in a cooler location (e.g., 4°C) can slow diffusion and improve crystal quality.[2][3] |
| Vapor Diffusion | Tetrahydrofuran (THF) | Diethyl Ether | 2-5 mg / 0.2-0.5 mL | 20-25°C | 3-10 days | Good for moderately polar compounds. Ensure a tight seal as both solvents are volatile. |
| Slow Cooling | Toluene or Acetonitrile | N/A | Saturated at 50-60°C | Cool to RT slowly | 1-3 days | Dissolve at elevated temperature, then allow to cool very slowly in an insulated container.[3] |
Common Problems and Solutions:
-
No Crystals Form: The solution may be too dilute, or the chosen solvent is too good. Try a solvent in which the compound is less soluble or increase the initial concentration.[2]
-
Formation of an Oil: "Oiling out" occurs when the compound separates from the solution above its melting point or as a highly concentrated, non-crystalline liquid.[8] This is often due to the solution becoming supersaturated too quickly or the solvent being too good. Solution: Use a larger volume of solvent, a solvent in which the compound is less soluble, or slow down the process (slower evaporation/diffusion).[2][8]
-
Formation of Powder/Many Small Crystals: This indicates that nucleation occurred too rapidly. Solution: Slow down the rate of crystallization. For slow evaporation, use a smaller opening. For vapor diffusion, use a less volatile anti-solvent or lower the temperature. A cleaner vial can also help by reducing unwanted nucleation sites.[2]
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Cameron, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Behm, H., & Lenstra, A. T. H. (1990). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker. Retrieved from [Link]
-
Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A. Retrieved from [Link]
-
IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]
- Google Patents. (1998). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
-
Fun, H.-K., et al. (2011). 3-Hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide. Acta Crystallographica Section E. Retrieved from [Link]
-
PubChemLite. (n.d.). N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl-3-hydroxy-3,3-diphenylpropylamine. Retrieved from [Link]
-
UTUPub. (n.d.). Crystal growth - concepts, mechanisms. Retrieved from [Link]
-
Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC.org. Retrieved from [Link]
-
Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (2024). Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. Retrieved from [Link]
-
QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLINDOL. Retrieved from [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]
-
ACS Publications. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]
-
Sivanantham, M. (n.d.). Crystal growth and characterization of phthalate based single crystals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Benzyl 2-(3-methylcarbamoylphenoxy)nicotinamide. Retrieved from [Link]
-
Nature. (2022). Growth of Pentacene Crystals by Naphthalene Flux Method. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. unifr.ch [unifr.ch]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utupub.fi [utupub.fi]
- 10. chem.byu.edu [chem.byu.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
Mechanistic Profiling of Naphthamide Antibacterials: From Phenotypic Screening to FtsZ Target Validation
Executive Summary & Scientific Rationale
Naphthamides (naphthalene-carboxamides) represent a privileged scaffold in medicinal chemistry, increasingly recognized for their potential to bypass resistance mechanisms common to
This guide provides a rigorous, self-validating experimental framework for evaluating naphthamides. It moves beyond simple growth inhibition to dissect the specific Mode of Action (MoA), distinguishing between non-specific membrane disruption and targeted enzymatic inhibition.
Experimental Workflow Overview
The evaluation pipeline is designed to filter compounds based on potency (MIC), bactericidal nature (MBC), and specific mechanism (FtsZ vs. Membrane).
Figure 1: Integrated workflow for naphthamide evaluation. The logic prioritizes distinguishing membrane-disrupting "false positives" from specific target inhibitors.
Phase 1: Phenotypic Screening (MIC & MBC)
Scientific Context
Naphthamides are hydrophobic. Standard CLSI protocols must be modified to prevent compound precipitation, which causes "false resistance" (compound not in solution) or "false susceptibility" (aggregates crushing bacteria).
Protocol A: Modified Broth Microdilution (CLSI M07)
Objective: Determine Minimum Inhibitory Concentration (MIC) with solubility controls.
Materials:
-
Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin (Alamar Blue) 0.01% solution.
-
Solvent: DMSO (Molecular Biology Grade).
Step-by-Step Procedure:
-
Stock Preparation: Dissolve naphthamide derivatives in 100% DMSO to 10 mg/mL.
-
Critical Check: If precipitation occurs, sonicate at 40°C.
-
-
Intermediate Dilution: Dilute stock 1:100 in CAMHB to achieve 100 µg/mL (1% DMSO).
-
Note: Most bacteria tolerate up to 2.5% DMSO, but 1% is the safe limit to avoid solvent-induced inhibition [4].
-
-
Plate Setup: Dispense 100 µL of CAMHB into a 96-well round-bottom plate. Perform serial 2-fold dilutions of the compound.
-
Inoculum: Adjust bacterial culture to
CFU/mL (OD600 ~0.08-0.1 diluted 1:100). Add 100 µL to wells. -
Incubation: 37°C for 18–24 hours.
-
Readout (The Resazurin Modification):
-
Add 30 µL of 0.01% Resazurin to each well.
-
Incubate for 1–2 hours.
-
Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).
-
Why? Naphthamides may fluoresce or precipitate, interfering with optical density (OD) readings. Resazurin provides a colorimetric metabolic check.
-
Data Interpretation:
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| Naph-01 | 4 | 8 | 2 | Bactericidal |
| Naph-02 | 2 | >64 | >32 | Bacteriostatic |
| Ciprofloxacin | 0.5 | 1 | 2 | Control |
Phase 2: Membrane Permeability Profiling
Scientific Context
Before claiming FtsZ inhibition, one must rule out non-specific membrane destruction. Naphthamides are structurally similar to NPN (N-phenyl-1-naphthylamine), a hydrophobic fluorescent probe. We utilize this property to assess Outer Membrane (OM) integrity [5].
Protocol B: NPN Uptake Assay (Outer Membrane)
Mechanism: NPN fluoresces weakly in aqueous environments but strongly in hydrophobic lipid bilayers. Intact Gram-negative bacteria exclude NPN. If the naphthamide damages the OM, NPN enters, and fluorescence spikes.
Procedure:
-
Preparation: Wash mid-log phase E. coli (
) twice with 5 mM HEPES buffer (pH 7.2). Resuspend to half original volume. -
Reaction Mix:
-
Measurement:
-
Instrument: Fluorescence Microplate Reader.
-
Settings: Excitation 350 nm / Emission 420 nm.
-
Time: Read immediately and every 2 mins for 20 mins.
-
-
Controls:
-
Positive: Polymyxin B (known membrane disruptor).
-
Negative:[3] HEPES buffer + DMSO.
-
Self-Validating Logic:
-
If Fluorescence increases >50% relative to Polymyxin B
The compound is a membrane disruptor. -
If Fluorescence remains low but MIC is low
The compound likely targets an intracellular enzyme (e.g., FtsZ).
Phase 3: Target Validation (FtsZ Inhibition)
Scientific Context
FtsZ is a GTPase that polymerizes to form the Z-ring.[4][5][6] Naphthamides (like the reference compound PC190723) stabilize or destabilize FtsZ filaments, preventing division [6].
Protocol C: Light Scattering Polymerization Assay
Objective: Visualize the impact of the compound on FtsZ assembly dynamics in real-time.
Materials:
-
Recombinant S. aureus FtsZ protein (purified).
-
Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl2.
-
GTP (1 mM).
Procedure:
-
Baseline: Incubate FtsZ (5 µM) with the Naphthamide (10–50 µM) in buffer for 5 minutes at 30°C.
-
Initiation: Add GTP (1 mM) to trigger polymerization.
-
Monitoring: Measure 90° Light Scattering (Absorbance/Scattering at 350 nm or fluorescence emission at 350 nm with excitation at 350 nm) in a fluorometer.
-
Duration: Monitor for 1200 seconds.
Figure 2: Mechanism of FtsZ inhibition. Naphthamides typically bind to the inter-domain cleft, preventing the longitudinal association of FtsZ monomers or "freezing" the filament, both resulting in division failure.
Data Interpretation:
-
Standard Polymerization: Rapid increase in signal, plateau, then decrease (GTP depletion).
-
Inhibition: No increase in signal (monomers cannot assemble).
-
Stabilization (PC190723-like): Rapid increase, higher plateau, no depolymerization (filaments are "frozen").
References
-
Substituted 1,6-diphenylnaphthalenes as FtsZ-targeting antibacterial agents. Bioorganic & Medicinal Chemistry Letters. (2013). Demonstrates the efficacy of naphthalene derivatives in disrupting Z-ring formation.[6]
-
Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. Chemical Biology & Drug Design. (2015). Reviews the binding modes of small molecules including benzamides and naphthamides to FtsZ.
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol. (2020).[7] Provides the detailed methodology for NPN and PI assays.
-
CLSI Guideline for MIC Determination. Clinical and Laboratory Standards Institute. (2024). The regulatory standard for antimicrobial susceptibility testing.[8][9]
-
Outer Membrane Permeability Assay. Bio-protocol. (2020). Specific protocol for using NPN uptake to measure Gram-negative outer membrane integrity.
-
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ. Antibiotics. (2022).[10] Discusses GTP-replacing inhibitors and allosteric modulators of FtsZ.
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics | MDPI [mdpi.com]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1,6-diphenylnaphthalenes as FtsZ-targeting antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 10. digital.csic.es [digital.csic.es]
Preparation of Supramolecular Assemblies using N-Benzyl-3-hydroxy-2-naphthamide (BHN)
[1]
Introduction & Scientific Rationale
N-Benzyl-3-hydroxy-2-naphthamide (BHN) is a prominent member of the 3-hydroxy-2-naphthamide family (often related to the Naphtol AS series).[1] These molecules are not merely dye intermediates; they are functional fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]
The Chemical Basis of Assembly
The utility of BHN in supramolecular chemistry stems from its dual functionality:
-
ESIPT Fluorophore: The intramolecular hydrogen bond between the 3-hydroxyl group and the 2-carbonyl oxygen allows for a four-level photophysical cycle (Enol-Normal
Enol-Excited Keto-Excited Keto-Normal).[1] This results in a large Stokes shift (emission nm from nm excitation), minimizing self-absorption and scattering interference.[1] -
Self-Assembly Motifs: BHN possesses distinct domains for non-covalent bonding:
-
-
Stacking: The naphthalene core and the pendant benzyl ring drive hydrophobic collapse and stacking. -
Intermolecular H-Bonding: The amide linkage (-CONH-) facilitates directional assembly, often leading to 1D nanofibers or nanoribbons.[1]
-
-
This guide details the synthesis of the BHN monomer and its subsequent processing into supramolecular fluorescent organic nanoparticles (FONs) or nanofibers via solvent-antisolvent reprecipitation.
Protocol 1: Chemical Synthesis of BHN Monomer
While BHN is commercially available as a specialty chemical, high-purity synthesis is required for supramolecular consistency to avoid impurity-driven nucleation.[1]
Reaction Scheme
Reagents: 3-Hydroxy-2-naphthoic acid (BON Acid), Benzylamine, Phosphorus Trichloride (
Step-by-Step Methodology
Safety Warning:
-
Activation:
-
In a dry 250 mL round-bottom flask, suspend 3-Hydroxy-2-naphthoic acid (18.8 g, 100 mmol) in anhydrous Toluene (150 mL) .
-
Heat the suspension to 80°C .
-
Dropwise add Phosphorus Trichloride (5.0 mL, 55 mmol) over 20 minutes.
-
Mechanism:[1][4][5][6][7] This generates the reactive intermediate 3-hydroxy-2-naphthoyl chloride in situ.[1]
-
-
Coupling:
-
Add Benzylamine (10.7 g, 100 mmol) dropwise to the hot solution.
-
Reflux the mixture at 110°C for 3–4 hours. Evolution of HCl gas will occur (trap with NaOH scrubber).[1]
-
The solution should transition from a suspension to a clearer yellowish solution, then precipitate the product upon cooling.
-
-
Isolation & Purification:
-
Cool to room temperature.[1] Filter the crude precipitate.[8]
-
Wash 1: Cold Toluene (to remove unreacted amine).[1]
-
Wash 2: 5% Sodium Bicarbonate solution (to remove unreacted acid).[1]
-
Wash 3: Distilled water (until neutral pH).[1]
-
Recrystallization: Dissolve the crude solid in boiling Ethanol . Allow to cool slowly to 4°C. Collect pale yellow needle-like crystals.
-
Yield: Expected ~80-85%. Melting Point: 140–142°C.[1]
-
Protocol 2: Supramolecular Assembly (Reprecipitation Method)[1]
This protocol generates BHN nanofibers/aggregates.[1] The morphology is strictly controlled by the water fraction (
Reagents
-
Good Solvent: Tetrahydrofuran (THF) (HPLC Grade).[1]
-
Antisolvent: Deionized Water (Milli-Q, 18.2 M
).[1]
Experimental Workflow
-
Stock Solution Prep:
-
Prepare a 1.0 mM stock solution of BHN in THF.
-
Sonicate for 5 minutes to ensure complete molecular dissolution.
-
-
Solvent Exchange (Nucleation Trigger):
-
Prepare a series of vials containing water.
-
Rapidly inject a calculated volume of the BHN/THF stock into the water under vigorous stirring (1000 rpm) to achieve specific water fractions (
). -
Example for
: Inject 100 L of BHN stock into 900 L of water. Final concentration: M.[1]
-
-
Aging (Growth Phase):
-
Stop stirring immediately after 1 minute.
-
Allow the colloidal suspension to age undisturbed at 25°C for 2 hours.
-
Observation: The solution will turn from transparent to slightly turbid/opalescent, indicating the formation of supramolecular aggregates.
-
Critical Parameter Table[1]
| Parameter | Condition | Outcome | Mechanistic Cause |
| Water Fraction ( | < 60% | Molecular Solution | High solubility prevents nucleation.[1] |
| Water Fraction ( | 70% - 90% | Nanofibers/Ribbons | Balanced |
| Water Fraction ( | > 95% | Amorphous Aggregates | Kinetic trapping; precipitation is too fast.[1] |
| Concentration | > 5 mM | Gelation | 3D network formation entrains solvent.[1] |
Characterization & Validation
A. Spectroscopy (Self-Validating Step)
The formation of assemblies is self-validated by a shift in fluorescence emission.[1]
-
UV-Vis Absorption:
-
Fluorescence Emission (
nm):-
Monomer: Dual emission possible (Enol ~410 nm, Keto ~530 nm) depending on solvent polarity.[1]
-
Assembly: Strong enhancement of the Keto emission (~540 nm) due to AIE (Aggregation Induced Emission) or restriction of intramolecular rotation, stabilizing the ESIPT process.
-
B. Microscopy (SEM/TEM)[1]
Mechanistic Visualization
The following diagram illustrates the pathway from molecular synthesis to supramolecular assembly.
Caption: Workflow depicting the chemical synthesis of BHN followed by solvent-antisolvent driven self-assembly into nanofibers.
Application Note: Ratiometric Sensing
The BHN assemblies can serve as ratiometric sensors for pH or metal ions.
-
Mechanism: The phenolic proton is acidic. In basic conditions (pH > 8) or presence of metal ions (
), the ESIPT process is inhibited or altered.[1] -
Readout: The emission shifts from Orange (Keto form, ESIPT active) to Blue (Enol/Anion form, ESIPT inhibited).[1]
-
Protocol: Add analyte to the colloidal suspension. Monitor the intensity ratio
.
References
-
Synthesis of Naphtol AS Derivatives
-
ESIPT and Self-Assembly of Naphthamides
-
General Protocol for Reprecipitation of Organic Nanoparticles
-
PubChem Compound Summary
Sources
- 1. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 4. Self-assembly mechanisms of nanofibers from peptide amphiphiles in solution and on substrate surfaces - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Self-assembly mechanisms of nanofibers from peptide amphiphiles in solution and on substrate surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 9. evitachem.com [evitachem.com]
- 10. 3-羟基-2-萘酸肼 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Green Synthesis Application Note: Solvent-Free Protocols for N-Benzyl-3-hydroxy-2-naphthamide
Executive Summary
This Application Note details two solvent-free, green chemistry protocols for the synthesis of N-Benzyl-3-hydroxy-2-naphthamide (CAS: 3566-57-2, generic structure). This compound is a critical scaffold in the synthesis of azoic coupling components (Naphtol AS series) and pharmaceutical intermediates possessing analgesic and anti-inflammatory properties.
Traditional synthesis often involves toxic chlorinating agents (thionyl chloride,
Key Advantages:
-
Atom Economy: >90% (Sole byproduct is water).
-
E-Factor: <0.5 (Significantly lower than the industry standard of 25-100 for pharma intermediates).
-
Safety: Eliminates corrosive acid chlorides and volatile organic solvents (VOCs).
Scientific Background & Mechanism[1][2]
The Challenge of Direct Amidation
Direct reaction between a carboxylic acid and an amine typically results in an unreactive ammonium carboxylate salt rather than an amide. Overcoming this energy barrier usually requires high temperatures (>180°C) which degrade sensitive substrates like BON Acid.
The Boric Acid Solution
Boric acid acts as a "molecular clip" and Lewis acid. It reacts with the carboxylic acid to form a mixed acyloxyboron intermediate. This intermediate is highly electrophilic and susceptible to nucleophilic attack by the amine, facilitating amide bond formation at significantly lower temperatures (80-120°C).
Mechanistic Pathway
The reaction proceeds via a mono- or di-acyloxyborate species. The boron atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while the amine attacks to form a tetrahedral intermediate. Water is eliminated to regenerate the boric acid catalyst.
Figure 1: Catalytic cycle of Boric Acid mediated amidation.[1] The catalyst activates the carboxylic acid, preventing salt formation and facilitating nucleophilic attack.
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid screening, library generation, small-scale synthesis (100 mg - 5 g). Time: 5–15 minutes.
Materials
-
3-Hydroxy-2-naphthoic acid (BON Acid) [Purity >98%]
-
Benzylamine [1.05 - 1.1 equivalents]
-
Boric Acid [10 mol%]
-
Microwave Reactor (e.g., Anton Paar Monowave or equivalent) capable of temperature control.
Procedure
-
Preparation: In a mortar, grind 1.88 g (10 mmol) of BON Acid and 0.06 g (1 mmol) of Boric Acid to a fine homogenous powder.
-
Mixing: Transfer the powder to a 30 mL microwave process vial. Add 1.18 g (1.2 mL, 11 mmol) of Benzylamine.
-
Note: The mixture may form a thick paste upon addition of the liquid amine.
-
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Phase 1 (Ramp): 2 mins to 110°C.
-
Phase 2 (Hold): 10 mins at 110°C (Max Power: 300W).
-
Stirring: High (magnetic stir bar).
-
-
Cooling: Allow the vessel to cool to 50°C using compressed air cooling (integrated in most reactors).
-
Workup: Add 10 mL of hot water to the reaction vessel to dissolve the boric acid catalyst and unreacted amine.
-
Isolation: Filter the solid precipitate. Wash with 10%
solution (to remove unreacted BON acid) followed by cold water. -
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.
Protocol B: Thermal Melt Synthesis (Scalable)
Best for: Gram-to-Kilogram scale up, labs without microwave reactors. Time: 2–4 hours.
Materials
-
Same stoichiometry as Protocol A.
-
Equipment: Round bottom flask, oil bath, vacuum line (optional).
Procedure
-
Charge: Into a 50 mL round bottom flask, charge 10 mmol BON Acid, 11 mmol Benzylamine, and 10 mol% Boric Acid.
-
Melt: Heat the oil bath to 120°C. The mixture will melt into a homogenous liquid phase.
-
Reaction: Stir at 120°C for 3 hours.
-
Optimization: Apply a light vacuum (water aspirator) or a nitrogen sweep to remove the generated water. This drives the equilibrium toward the product (Le Chatelier's principle).
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the BON acid spot.
-
Quench: Cool the melt to ~80°C and add 20 mL of Ethanol. Stir until the solid is fully dispersed/dissolved.
-
Precipitation: Pour the ethanolic mixture into 100 mL of ice-cold water containing 1% HCl (to neutralize excess benzylamine).
-
Filtration: Collect the precipitate by vacuum filtration. Dry in an oven at 60°C.
Data Analysis & Comparison
The following table summarizes the efficiency of the two green methods compared to the traditional Acid Chloride route.
| Metric | Traditional Route (SOCl2) | Protocol A (Microwave) | Protocol B (Thermal Melt) |
| Reaction Time | 4-8 Hours | 12 Minutes | 3 Hours |
| Solvent Used | Toluene/DCM | None (Solvent-free) | None (Solvent-free) |
| Catalyst/Reagent | Thionyl Chloride (Toxic) | Boric Acid (Non-toxic) | Boric Acid (Non-toxic) |
| Yield | 85-92% | 88-94% | 85-90% |
| Atom Economy | Low (SO2, HCl waste) | High (H2O waste) | High (H2O waste) |
| Energy Input | High (Reflux) | Low (Short duration) | Medium |
Workflow Visualization
Figure 2: Operational workflow comparison between Microwave and Thermal Melt protocols.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
Melting Point: Expected range: 165°C – 170°C (Dependent on purity and polymorph).
-
FT-IR Spectroscopy:
-
Amide I (C=O): Look for a strong peak at ~1640 cm⁻¹.
-
Amide II (N-H bend): ~1540 cm⁻¹.
-
-OH Stretch: Broad band around 3200-3400 cm⁻¹ (often intramolecularly hydrogen-bonded to the carbonyl).
-
-
1H-NMR (DMSO-d6, 400 MHz):
-
4.6 ppm (d, 2H,
-Ph). - 9.2 ppm (t, 1H, NH).
- 11.0+ ppm (s, 1H, OH - phenolic).
-
Aromatic region: 7.2 - 8.5 ppm (Multiplets).
-
4.6 ppm (d, 2H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | In Protocol B, ensure N2 sweep or vacuum is active to drive equilibrium. |
| Sticky Product | Excess Benzylamine | Wash the crude solid thoroughly with dilute HCl (1%) to convert excess amine to soluble salt. |
| Dark Coloration | Oxidation of Phenol | Perform reaction under Nitrogen or Argon atmosphere. Ensure temperature does not exceed 130°C. |
| Solidification in Reactor | "Melt" freezing | If the mixture solidifies during reaction (due to product formation), add a minimal amount of green solvent (e.g., 1-2 mL Ethyl Lactate or PEG-400) to maintain stirring. |
References
-
Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
-
Gouda, M. A., et al. (2012).[2] Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives. Arabian Journal of Chemistry. (Provides characterization data for similar naphthamide derivatives). Link
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of N-Benzyl-3-hydroxy-2-naphthamide in water
Introduction: Understanding the Solubility Challenge
N-Benzyl-3-hydroxy-2-naphthamide is a synthetic compound characterized by a large, rigid naphthyl ring system coupled with a benzylamide moiety. Structurally, it possesses both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygens) sites, which can facilitate interaction with water.[1][2] However, the extensive hydrophobic surface area of the fused aromatic rings results in a high lipophilicity, as indicated by a predicted octanol-water partition coefficient (XLogP) of 4.1.[3] This lipophilic character is the primary driver of its poor aqueous solubility, a common challenge encountered in drug discovery and development for molecules with high molecular weight and aromaticity.[4]
This guide provides a structured approach to troubleshooting and overcoming these solubility issues, moving from simple, rapid methods to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is N-Benzyl-3-hydroxy-2-naphthamide so difficult to dissolve in neutral aqueous solutions?
A: The difficulty stems from an unfavorable energy balance. For the compound to dissolve, energy is required to break the strong intermolecular forces within its crystal lattice. Water molecules must then arrange themselves around the large, nonpolar aromatic regions of the molecule. This process is entropically unfavorable and is not sufficiently compensated by the hydrogen bonds formed by the small polar functional groups (hydroxyl and amide). Consequently, the molecule prefers to remain associated with itself in a solid state rather than disperse in water.[4][5][6]
Q2: I need to prepare a solution quickly for an initial biological screen. What is the most straightforward method?
A: For rapid, small-scale experiments, creating a high-concentration stock solution in a water-miscible organic co-solvent is the most efficient method. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their strong solvating power for a wide range of organic molecules. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final co-solvent concentration, as it can impact biological assays.
Q3: Can I improve the aqueous solubility by adjusting the pH of my solution?
A: Yes, this is a highly effective strategy. The molecule contains a phenolic hydroxyl group on the naphthalene ring. This group is weakly acidic and can be deprotonated under basic conditions (pH > pKa) to form a water-soluble phenoxide salt. Increasing the pH of your aqueous solvent to the basic range (e.g., pH 9-11) will dramatically increase the solubility of N-Benzyl-3-hydroxy-2-naphthamide by converting the neutral, poorly soluble molecule into its more soluble anionic form.
Q4: My compound "crashes out" or precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent it?
A: This phenomenon, known as precipitation or "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution after dilution. The DMSO keeps it dissolved in the stock, but upon significant dilution with a poor solvent (the aqueous buffer), the compound can no longer stay in solution.
To prevent this, you can:
-
Decrease the stock concentration: This will result in a lower final concentration after dilution.
-
Modify the final buffer: Including a small percentage of a surfactant (e.g., 0.1% Tween® 80) or a solubilizing excipient like a cyclodextrin in the final aqueous medium can help keep the compound dissolved.
-
Use a multi-step dilution: Dilute the stock into an intermediate solution that contains a higher percentage of co-solvent before the final dilution into the buffer.
Q5: Are there more advanced methods than pH or co-solvents for improving solubility for in-vivo studies?
A: Absolutely. For more complex applications like animal studies, where high concentrations of organic solvents or extreme pH are not viable, advanced formulation techniques are employed. These include:
-
Complexation: Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex where the hydrophobic part of your molecule is encapsulated.
-
Micellar Solubilization: Employing surfactants (e.g., Kolliphor® EL, Tween® 80) above their critical micelle concentration to form micelles that encapsulate the drug.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[7][8]
Troubleshooting Workflow & Solubilization Mechanisms
The following diagrams illustrate a logical workflow for addressing solubility issues and the mechanisms of action for key solubilization strategies.
Caption: Mechanisms for solubility enhancement.
In-Depth Experimental Guides
Guide 1: Preparation of Stock Solutions Using Co-solvents
Principle: Water-miscible organic solvents can dissolve hydrophobic compounds by reducing the overall polarity of the solvent system. DMSO is a polar aprotic solvent that is an excellent choice for creating high-concentration stock solutions.
Protocol:
-
Weigh out the desired amount of N-Benzyl-3-hydroxy-2-naphthamide into a sterile glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids persist, gently warm the vial to 37-40°C in a water bath for 5-10 minutes. Caution: Do not overheat.
-
Visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Recommended Co-solvents
| Co-solvent | Typical Stock Conc. Range | Notes & Considerations |
| DMSO | 10 - 100 mM | Gold standard for initial screening. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity. |
| DMF | 10 - 100 mM | Similar to DMSO. Can be a suitable alternative. |
| Ethanol | 1 - 20 mM | Less potent solvent than DMSO/DMF. May require warming. Generally more biocompatible. |
| PEG 400 | 1 - 10 mg/mL | A viscous polymer often used in pre-clinical formulations. Less volatile and toxic than other solvents. |
Guide 2: Solubility Enhancement via pH Adjustment
Principle: The phenolic hydroxyl group of the molecule can be deprotonated in a basic solution to form a highly polar, water-soluble phenoxide anion. This is a classic application of the Henderson-Hasselbalch equation to drive a compound into its ionized, soluble form.
Protocol:
-
Prepare a series of aqueous buffers or solutions with varying pH values (e.g., pH 7.4, 8.0, 9.0, 10.0, 11.0). A 10-50 mM phosphate or borate buffer system can be used.
-
Alternatively, start with deionized water and add microliter amounts of a 1 M NaOH solution to titrate the pH upwards.
-
Add an excess amount of solid N-Benzyl-3-hydroxy-2-naphthamide to a known volume of each pH solution in separate vials.
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.
-
After equilibration, filter each sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for dissolution.
Guide 3: Advanced Solubilization using Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules like N-Benzyl-3-hydroxy-2-naphthamide, forming a water-soluble "host-guest" inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Protocol:
-
Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., PBS). A common starting concentration is 10-20% (w/v).
-
Slowly add the solid N-Benzyl-3-hydroxy-2-naphthamide powder to the stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for 12-24 hours. The formation of the inclusion complex can be a slow process.
-
For difficult-to-dissolve compounds, gentle heating (40-50°C) or sonication can be applied to accelerate complexation.
-
After the incubation period, pass the solution through a 0.22 µm filter to remove any remaining un-complexed, undissolved material.
-
The resulting clear solution contains the water-soluble drug-cyclodextrin complex. Confirm the final concentration using an appropriate analytical method.
References
- Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Wikipedia. (2024). Amide.
- WikiSlice. (n.d.). Amide.
- Chemistry Stack Exchange. (2020). Solubility of Amides.
- Unknown Source. (n.d.). Chapter 17: Amines and Amides. Source not publicly available.
- PubChemLite. (n.d.). N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2).
- Sigma-Aldrich. (n.d.). N-Benzyl-3-hydroxy-2-naphthamide.
- Cheméo. (n.d.). Chemical Properties of 1-Hydroxy-2-(n-benzyl) naphthamide (CAS 5697-04-1).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- PubChem. (n.d.). N-benzyl-3-hydroxybenzamide.
- Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.
- Shah, P., Goodyear, B., & Michniak-Kohn, B. B. (2017). A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. Advance Pharmaceutical Journal.
- ChemicalBook. (2026). 3-Hydroxy-N-2-naphthyl-2-naphthamide.
- PubChem. (n.d.). 3-Hydroxy-2-naphthoic acid.
- UNEP Publications. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6.
- Rahman, A., Haider, M. F., Naseem, N., & Rahman, N. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- EvitaChem. (n.d.). 3-Hydroxy-2-naphthohydrazide.
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
- QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
- Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents.
- ElectronicsAndBooks. (n.d.). A Convenient Method for the Preparation of Hydroxy Naphthoic Acids.
Sources
- 1. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. apjonline.in [apjonline.in]
- 5. WikiSlice [kolibri.teacherinabox.org.au]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
Purification strategies for removing impurities from N-Benzyl-3-hydroxy-2-naphthamide
Topic:
Technical Support Center: N-Benzyl-3-hydroxy-2-naphthamide Purification
Phase 1: Chemical Profiling & Impurity Assessment
Before initiating purification, you must understand the "chemical personality" of your target molecule versus its impurities. N-Benzyl-3-hydroxy-2-naphthamide (also known as N-benzyl-3-hydroxynaphthalene-2-carboxamide) presents a unique purification challenge due to its dual functionality: an amide linkage and a free phenolic hydroxyl group.
The "Three-Pillar" Solubility Logic:
-
The Product (Target): Weakly acidic (Phenolic OH, pKa ~9-10). Insoluble in water and weak bases (e.g.,
, ), but soluble in strong bases (e.g., ). -
Impurity A (BON Acid): Strongly acidic (Carboxylic acid, pKa ~3-4). Soluble in weak bases (
). -
Impurity B (Benzylamine): Basic. Soluble in dilute acids (
).
Table 1: Physicochemical Profile & Solubility Matrix
| Compound | Functional Group | pKa (Approx) | Soluble in 1M HCl? | Soluble in 5% NaHCO₃? | Soluble in 1M NaOH? |
| Target Product | Phenol + Amide | ~9.5 | NO | NO (Precipitates) | YES (Deprotonates) |
| BON Acid (Start Material) | Carboxylic Acid | ~3.0 | NO | YES | YES |
| Benzylamine (Start Material) | Primary Amine | ~9.3 (Conj. Acid) | YES | NO | NO |
| Byproducts | Esters/Oligomers | N/A | NO | NO | NO |
Phase 2: The "Acid-Base Swing" Protocol (Primary Purification)
Use this protocol first. It relies on pKa differences to chemically "wash away" starting materials without chromatography.
Objective: Remove unreacted Benzylamine and 3-Hydroxy-2-naphthoic acid (BON Acid).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended (10-15 mL per gram of crude).
-
Acid Wash (Removes Amine):
-
Wash the organic layer twice with 1M HCl (1:1 volume ratio).
-
Mechanism: Protonates residual benzylamine into benzylammonium chloride, which migrates to the aqueous layer.
-
-
Weak Base Wash (Removes BON Acid):
-
Wash the organic layer twice with saturated Sodium Bicarbonate (
) or 5% Sodium Carbonate ( ) . -
Critical Warning:Do NOT use NaOH. Sodium hydroxide is strong enough to deprotonate the phenolic hydroxyl of your product, causing it to dissolve in the water layer and be lost.
-
Mechanism: The carboxylic acid of the BON acid is deprotonated (forming the salt), while the phenolic product remains protonated and organic-soluble.
-
-
Brine Wash & Dry:
-
Wash with saturated NaCl solution (brine) to remove trapped water.
-
Dry over anhydrous
or , filter, and evaporate the solvent.
-
Phase 3: High-Purity Crystallization
If the Acid-Base swing yields a solid that is off-white or slightly colored, recrystallization is the gold standard for final polishing.
Solvent System Selection:
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Anti-Solvent: Water.
-
Alternative: Toluene (good for removing non-polar colored impurities).
Recrystallization Protocol:
-
Place the dried crude solid in an Erlenmeyer flask.
-
Add Ethanol dropwise while heating on a hot plate until the solid just dissolves (maintain boiling).
-
Optional: If the solution is dark/red, add activated charcoal (1-2% by weight), boil for 2 mins, and filter hot through Celite.
-
Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).
Phase 4: Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification strategy, highlighting the critical decision points for solvent selection.
Caption: Logical flow for the extractive purification of N-Benzyl-3-hydroxy-2-naphthamide, utilizing pKa-dependent separation.
Troubleshooting & FAQs
Q1: My product has a persistent pink or reddish hue. How do I remove it?
-
Diagnosis: Naphthol derivatives are prone to air oxidation, forming trace amounts of quinone-like impurities which are highly colored.
-
Solution: Perform a recrystallization from Toluene . Quinones are often more soluble in toluene and will stay in the mother liquor. Alternatively, use activated charcoal during the hot ethanol filtration step (Phase 3).
Q2: I used NaOH for the base wash and my yield dropped to near zero. What happened?
-
Diagnosis: You extracted your product. The phenolic hydroxyl group on the naphthalene ring has a pKa of ~9.5. NaOH (pH >13) deprotonates this group, turning your product into a water-soluble salt.
-
Recovery: Take the aqueous basic layer (which you hopefully kept), acidify it carefully with HCl until pH ~4-5, and your product will precipitate out. Filter it and proceed.
Q3: The product is "oiling out" during recrystallization instead of forming crystals.
-
Diagnosis: This occurs when the solution is too concentrated or the melting point of the solute is close to the boiling point of the solvent mixture.
-
Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add slightly more solvent (Ethanol).
-
Allow the solution to cool very slowly (wrap the flask in a towel to insulate it). Rapid cooling promotes oiling.
-
Seed the solution with a tiny crystal of pure product if available.
-
Q4: How do I confirm the removal of the starting material (BON Acid)?
-
Test: TLC (Thin Layer Chromatography).
-
Conditions: Silica gel plate, Mobile phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm). The BON acid is more polar and will have a lower Rf value than the amide product. It may also fluoresce differently (blue vs green).
References
-
ChemicalBook. (2023). 3-Hydroxy-N-2-naphthyl-2-naphthamide Properties and Solubility Data.Link
-
National Institutes of Health (NIH) - PubChem. (2023). 3-Hydroxy-2-naphthoic acid (BON Acid) Compound Summary.Link
-
BenchChem. (2025). Technical Support Center: Synthesis and Impurities of Hydroxynaphthalene Carboxylic Acids.Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: N-Benzyl-3-hydroxy-2-naphthamide.Link
Technical Support Center: Fluorescence Optimization of Naphthamide Derivatives
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: FQY-OPT-2026 Subject: Troubleshooting and Improving Quantum Yield in Naphthamide Scaffolds
Introduction: The Naphthamide Paradox
Welcome. If you are reading this, you are likely facing the "Naphthamide Paradox": a scaffold that is synthetically versatile and electronically tunable, yet often frustratingly "dark" or weakly emissive in your target environment.
Unlike their rigid cousins (naphthalimides), naphthamides possess a free-rotating amide bond (
This guide moves beyond generic advice. We will diagnose your specific quenching mechanism (TICT, PET, or ACQ) and provide structural or environmental patches to restore emissivity.[1]
Module 1: Structural Troubleshooting (The "Hardware" Fixes)
Issue 1: "My compound is bright in Toluene but dark in Methanol/Water."
Diagnosis: TICT-Induced Quenching. In polar solvents, the excited state is stabilized by twisting the amide bond or the donor-acceptor bond to a perpendicular geometry. This "Twisted Intramolecular Charge Transfer" (TICT) state relaxes non-radiatively (heat), killing your fluorescence.[1]
The Fix: Steric Locking You must mechanically restrict the rotation of the donor group or the amide bond relative to the naphthalene ring.
-
Protocol: Introduce a bulky substituent (methyl, methoxy, or tert-butyl) at the ortho-position relative to the rotatable bond.[1]
-
Mechanism: The steric clash prevents the molecule from twisting into the relaxed TICT state, forcing it to emit from the planar Locally Excited (LE) or planar ICT state.
-
Evidence: Ortho-substitution has been proven to suppress TICT in similar donor-acceptor systems, recovering
from <0.01 to >0.60 in polar media [1, 5].
Issue 2: "I added an amine receptor for sensing, and the fluorescence vanished."
Diagnosis: Photoinduced Electron Transfer (PET). If you have an electron-rich amine (donor) separated from the naphthamide (acceptor) by a short spacer, the amine transfers an electron to the excited fluorophore, quenching it.[1]
The Fix: The "Turn-On" Switch
-
Immediate Test: Lower the pH. If fluorescence returns upon protonation, it is confirmed PET.[1]
-
Synthetic Optimization:
-
Shorten the Spacer: If the spacer is too flexible, it allows transient contact.
-
Modulate Oxidation Potential: Add electron-withdrawing groups to the amine to lower its HOMO energy below the fluorophore's HOMO, shutting off the electron transfer until the analyte binds [2, 6].
-
Issue 3: "Fluorescence intensity drops as I increase concentration."
Diagnosis: Aggregation-Caused Quenching (ACQ).
The planar naphthalene core is prone to
The Fix: The "Bumper" Strategy
-
Protocol: Attach bulky, non-planar groups (e.g., tert-butyl, adamantane) to the naphthalene core.[1]
-
Alternative: If working in high concentrations or solid state is required, redesign the scaffold to utilize Aggregation-Induced Emission (AIE) by attaching a rotor like tetraphenylethene (TPE) to the naphthamide.[1] The restriction of this rotor in aggregates will turn on emission [3].
Module 2: Visualizing the Quenching Pathways
The following logic map illustrates the decision process for diagnosing low quantum yield.
Caption: Diagnostic workflow for identifying the primary quenching mechanism in naphthamide derivatives.
Module 3: Environmental Tuning (The "Software" Fixes)
If you cannot alter the chemical structure, you must engineer the environment.
Solvent Engineering Table
Naphthamides are highly solvatochromic. Use this table to select the optimal media.
| Solvent Parameter | Effect on Naphthamide | Recommendation for High |
| Polarity | Stabilizes TICT states; induces red-shift but lowers | Use Dioxane or Toluene for max brightness. |
| Viscosity | High viscosity slows down bond rotation (suppresses TICT).[1] | Use Glycerol or Ethylene Glycol if aqueous media is required [4]. |
| Hydrogen Bonding | H-bonds with amide carbonyl can quench emission via non-radiative decay. | Avoid protic solvents (MeOH, Water) unless the fluorophore is encapsulated.[1] |
Encapsulation Strategy
For biological applications where water is unavoidable:
-
Cyclodextrins: The hydrophobic cavity of
-cyclodextrin can host the naphthalene ring, shielding it from water and restricting rotation (simulating a high-viscosity environment). -
Micelles: Surfactants (SDS or CTAB) above Critical Micelle Concentration (CMC) can boost
by 5–10 fold by preventing ACQ and reducing water contact [3].[1]
Module 4: Measurement & Validation Protocol
Warning: Incorrect measurement techniques are the #1 cause of "false low" quantum yields.
Standard Operating Procedure (Relative Method)
-
Reference Selection: Choose a standard with a known
close to your emission range. -
Absorbance Limit (Critical):
-
Prepare solutions where Absorbance (A) at excitation wavelength is < 0.1 OD (ideally 0.05).
-
Reason: Higher concentrations cause Inner Filter Effects (re-absorption of emitted light), artificially lowering the observed yield.[1]
-
-
Refractive Index Correction:
-
If your sample is in Toluene (
) and reference is in Water ( ), you must apply the correction factor .[1] -
Impact: Failure to correct for toluene vs. water results in a 25% error .
-
Calculation Formula
Where "Grad" is the slope of the Integrated Fluorescence vs. Absorbance plot.References
-
Concept of TICT Suppression: Rotational restriction as a tool to enhance quantum yield. Source:[1]
-
PET Mechanism & Switching: Mechanisms of amine-induced quenching and recovery. Source:[1]
-
Aggregation & AIE/ACQ: Strategies for managing aggregation in naphthalene derivatives. Source:[1]
-
Viscosity & Solvent Effects: Impact of environmental viscosity on TICT states. Source:[1]
-
Structural Modification (Naphthalimide/Naphthamide): Substituent effects on quantum yield. Source:[1]
-
PET Sensor Design: Design of fluorophore-spacer-receptor systems. Source:[1]
Sources
Technical Support Center: A Guide to the Recrystallization of N-Benzyl-3-hydroxy-2-naphthamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the high-purity recrystallization of N-Benzyl-3-hydroxy-2-naphthamide. It addresses common challenges and offers systematic protocols to achieve optimal purity and yield.
Introduction to Recrystallization of N-Benzyl-3-hydroxy-2-naphthamide
N-Benzyl-3-hydroxy-2-naphthamide is an aromatic amide, a class of compounds that often presents unique challenges during purification by recrystallization. The presence of a bulky, nonpolar benzyl group and a polar hydroxynaphthamide moiety imparts a specific solubility profile that must be carefully considered for effective purification. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent.
The key to successful recrystallization lies in the selection of a suitable solvent or solvent system. An ideal solvent will exhibit high solubility for N-Benzyl-3-hydroxy-2-naphthamide at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for N-Benzyl-3-hydroxy-2-naphthamide?
A1: The selection of a suitable solvent is the most critical step in the recrystallization process. The primary considerations are:
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.
-
Boiling Point: The solvent's boiling point should be high enough to afford a good solubility differential but not so high that it is difficult to remove from the purified crystals.
-
Inertness: The solvent must not react with N-Benzyl-3-hydroxy-2-naphthamide.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals.
Q2: What are some promising single-solvent systems for the recrystallization of N-Benzyl-3-hydroxy-2-naphthamide?
A2: Based on the structure of N-Benzyl-3-hydroxy-2-naphthamide, which contains both aromatic and amide functionalities, several classes of solvents are good starting points for screening. Aromatic hydrocarbons and polar aprotic solvents are often effective for such compounds. Toluene and xylene have been used in the synthesis of structurally similar compounds and are excellent candidates.[1] Ethyl acetate is another potential solvent, offering a balance of polarity.[2]
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile. This is often the case with compounds like N-Benzyl-3-hydroxy-2-naphthamide that have distinct polar and nonpolar regions. In a mixed-solvent system, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "poor" solvent) does not. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added until the solution becomes turbid, indicating the saturation point. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: How can I assess the purity of my recrystallized N-Benzyl-3-hydroxy-2-naphthamide?
A4: Several analytical techniques can be employed to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. For a related compound, 3-Hydroxy-N-2-naphthyl-2-naphthamide, the melting point is reported to be in the range of 243-244 °C.[3] While not the exact compound, this provides a useful reference point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative assessment of purity, with a single sharp peak being indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of any impurities.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of N-Benzyl-3-hydroxy-2-naphthamide and provides systematic solutions.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is more common with high-boiling point solvents and when the solution is highly supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Reheat the solution until the oil completely dissolves.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed crystals: If available, add a tiny crystal of pure N-Benzyl-3-hydroxy-2-naphthamide to induce crystallization.
-
Consider a lower-boiling solvent: If oiling out persists, a solvent with a lower boiling point may be necessary.
-
Issue 2: No crystals form upon cooling.
-
Causality: This is typically due to using too much solvent, resulting in a solution that is not saturated at the lower temperature. It can also be due to very slow nucleation kinetics.
-
Troubleshooting Steps:
-
Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Reduce solvent volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Be careful not to evaporate too much, which could lead to rapid precipitation and trapping of impurities.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Consider a "poorer" solvent: If using a single-solvent system, you may need to switch to a solvent in which the compound is less soluble. For a mixed-solvent system, carefully add more of the "poor" solvent.
-
Issue 3: Poor recovery of the recrystallized product.
-
Causality: Low recovery can result from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at too high a temperature.
-
Troubleshooting Steps:
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Wash with ice-cold solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
-
Second crop: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Screening
This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of N-Benzyl-3-hydroxy-2-naphthamide.
-
Place approximately 20-30 mg of the crude N-Benzyl-3-hydroxy-2-naphthamide into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals.
-
If no crystals form, try scratching the inside of the test tube or cooling it in an ice bath.
-
Repeat this process with a range of potential solvents.
Protocol 2: Mixed-Solvent Recrystallization
This protocol describes the procedure for recrystallization using a binary solvent system.
-
Dissolve the crude N-Benzyl-3-hydroxy-2-naphthamide in a minimal amount of the hot "good" solvent (the solvent in which it is readily soluble).
-
While keeping the solution hot, add the "poor" solvent (the solvent in which it is sparingly soluble) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.
Data Presentation
Table 1: Potential Recrystallization Solvents for N-Benzyl-3-hydroxy-2-naphthamide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Nonpolar | Good for aromatic compounds; may require slow cooling to prevent oiling out. |
| Xylene | ~140 | Nonpolar | Similar to toluene but with a higher boiling point, which can be advantageous for less soluble compounds but increases the risk of oiling out.[1] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent with a lower boiling point, making it easier to remove.[2] |
| Acetone | 56 | Polar Aprotic | A strong solvent, may show high solubility even at room temperature. Often useful in mixed-solvent systems. |
| Ethanol | 78 | Polar Protic | May form hydrogen bonds with the hydroxyl and amide groups, potentially leading to high solubility. Often used in mixed-solvent systems with water. |
| Acetonitrile | 82 | Polar Aprotic | A good solvent for a range of organic compounds. |
| Hexane | 69 | Nonpolar | Likely to be a "poor" solvent; useful in mixed-solvent systems with a more polar "good" solvent. |
Visualization
Diagram 1: Systematic Solvent Selection Workflow
Sources
- 1. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 2. EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing 2-naphthamide derivative - Google Patents [patents.google.com]
- 3. 3-Hydroxy-N-2-naphthyl-2-naphthamide | 135-64-8 [chemicalbook.com]
Technical Guide: pH Control & Stability for N-Benzyl-3-hydroxy-2-naphthamide
[1][2]
Introduction: The Stability-Solubility Paradox
N-Benzyl-3-hydroxy-2-naphthamide (often an intermediate in azo-coupling or pharmaceutical synthesis) presents a classic physicochemical challenge: the conditions required to dissolve it are often the same conditions that degrade it. [1][2]
This molecule contains two critical functional groups that dictate its behavior:[1][2][3]
-
A Naphtholic Hydroxyl (-OH): Weakly acidic.[1][2] Deprotonation increases solubility but dramatically increases susceptibility to oxidative degradation (browning).[1][2]
-
An Amide Linkage (-CONH-): Generally stable, but susceptible to hydrolysis under extreme pH or thermal stress.[1][2]
This guide provides a validated protocol to navigate this "Goldilocks zone"—maintaining solubility without triggering rapid degradation.
Module 1: Dissolution & Initial pH Setup[1][2]
The Challenge: The benzyl and naphthalene rings make this compound highly hydrophobic.[2] In pure water at neutral pH, it is practically insoluble.[1][2]
The Solution: You cannot rely on pH alone for dissolution without risking stability.[1][2] You must use a Co-solvent System .[1][2]
Recommended Protocol: The "Pre-Solvation" Method[2]
| Parameter | Specification | Reason |
| Primary Solvent | DMSO (Dimethyl sulfoxide) or DMF | Disrupts crystal lattice; high solubility for hydrophobic core.[1][2] |
| Target Concentration | 10 mM - 50 mM (Stock) | High concentration stocks minimize organic solvent carryover to final assay.[1][2] |
| Aqueous Buffer | Phosphate or Tris-HCl (pH 7.4 - 8.[1][2]5) | Physiological compatibility; prevents amide hydrolysis.[1][2] |
| Critical Additive | 0.1% Ascorbic Acid or Sodium Sulfite | Mandatory for alkaline solutions to prevent oxidative browning.[1][2] |
Step-by-Step Workflow
-
Weighing: Weigh the target amount of N-Benzyl-3-hydroxy-2-naphthamide.
-
Primary Dissolution: Add 100% DMSO to the powder. Vortex until completely clear.[2] Do not add water yet.
-
Degassing (Crucial): Degas your aqueous buffer (vacuum filtration or N2 sparging) for 15 minutes.
-
Slow Dilution: Add the organic stock dropwise to the agitated aqueous buffer.
Module 2: Stability Maintenance (The "Goldilocks Zone")[1]
Once in solution, the stability of N-Benzyl-3-hydroxy-2-naphthamide is dictated by the ionization state of the 3-hydroxyl group.[1][2]
The Mechanism of Failure
-
pH < 7.0 (Protonated State): The molecule is neutral and highly insoluble.[1][2] It will precipitate (crystallize) out of solution over time.[2]
-
pH > 10.0 (Deprotonated State): The phenolic proton is removed (
).[1][2] The resulting naphtholate anion is highly soluble but electron-rich, making it a "magnet" for radical oxidation.[1][2] This leads to the formation of quinones and dimers (dark precipitates).[2]
Visualizing the Stability Window[2]
Figure 1: The Stability Phase Diagram.[1][2] The "Target Zone" (Green) relies on co-solvents to maintain solubility, rather than extreme pH.[1][2]
Module 3: Troubleshooting Common Failures
Scenario A: "My solution turned brown/black overnight."
-
Diagnosis: Oxidative degradation.[1][2][4][5][6] The phenolic ring has oxidized to a naphthoquinone.[2]
-
Root Cause: pH was likely too high (> 9.[1][2]0) in the presence of oxygen.[1][2][5]
-
Corrective Action:
Scenario B: "White crystals appeared after dilution."[1]
-
Diagnosis: Hydrophobic precipitation ("Crashing out").[1][2]
-
Root Cause: The organic co-solvent ratio was too low to support the hydrophobic benzyl/naphthyl rings at the target pH.[2]
-
Corrective Action:
Scenario C: "Compound degradation detected by HPLC (New peak at retention time of amine)."
FAQ: Frequently Asked Questions
Q1: What is the exact pKa of the phenolic hydroxyl group? A: While specific experimental data for the N-benzyl derivative is sparse, structurally similar Naphthol AS derivatives typically exhibit a pKa between 9.0 and 10.5 .[2] The intramolecular hydrogen bond between the hydroxyl hydrogen and the amide carbonyl oxygen stabilizes the proton, making it less acidic (harder to remove) than a standard naphthol (pKa ~9.[2]5) [1, 2].
Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile.[1][2] If your stock tube is left open, evaporation will change the concentration.[1][2] Furthermore, N-benzyl-3-hydroxy-2-naphthamide has lower solubility in ethanol compared to DMSO.[1][2] You may need a larger volume of organic solvent, which might be incompatible with some biological assays.[1][2]
Q3: Is the compound light-sensitive? A: Yes, moderately.[1][2] Like many polycyclic aromatic hydrocarbons (PAHs) and phenols, UV light can accelerate oxidative degradation.[1][2] Store solid powder and solutions in amber vials or wrapped in foil [3].
References
-
PubChem. N-Benzyl-3-hydroxy-2-naphthamide Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Yang, Z., Wu, W., & Bian, X. (2017).[1][2] Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite. Journal of the Southern African Institute of Mining and Metallurgy.[2] (Discusses pH-dependent hydrolysis and solubility of 3-hydroxy-2-naphthoic acid derivatives). Available at: [Link][1][2]
-
Wu, Y., et al. (2003).[1][2][4] Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative. Journal of Pharmaceutical and Biomedical Analysis.[1][2][4] (Provides mechanistic insight into oxidative degradation of naphthyridine/naphthol-like systems). Available at: [Link]
Sources
- 1. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative damage of aromatic dipeptides by the environmental oxidants NO2˙ and O3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of benzyl naphthamide analogs
Welcome to the Technical Support Center for Amide Bond Formation. This guide is specifically engineered for researchers and drug development professionals synthesizing benzyl naphthamide analogs. The coupling of sterically demanding naphthoic acids with benzylamines is prone to specific mechanistic pitfalls. This center provides causality-driven troubleshooting, quantitative diagnostics, and self-validating protocols to ensure high-fidelity synthesis.
Core Logical Workflow
Logical workflow for troubleshooting amidation side reactions in benzyl naphthamide synthesis.
Troubleshooting Guides & FAQs
Q1: I am using EDC/HCl to couple 2-naphthoic acid and benzylamine. My yield is low, and LC-MS shows a massive byproduct peak. What is happening? Causality: You are observing the formation of an N-acylurea byproduct. Carbodiimides like EDC react with naphthoic acid to form a highly reactive O-acylisourea intermediate. Because the naphthyl ring introduces steric bulk, the intermolecular nucleophilic attack by benzylamine is kinetically slowed. This delay allows the O-acylisourea to undergo an irreversible, intramolecular O-to-N acyl migration, yielding the inactive N-acylurea . Resolution: Introduce 1.0 to 1.2 equivalents of a trapping agent like HOBt or HOAt to the reaction mixture . These additives rapidly attack the O-acylisourea before it can rearrange, forming a stable OBt/OAt active ester that is highly reactive toward benzylamine.
Q2: When using HATU to synthesize N-benzyl-2-naphthamide, my reaction stalls. LC-MS analysis of the crude mixture reveals a major peak at m/z 206.2 [M+H]+. How do I prevent this? Causality: The peak at m/z 206.2 corresponds to the guanidinylation of benzylamine (Amine mass 107.15 + 98 Da adduct). HATU is an N-guanidinium salt [[1]]([Link]). If benzylamine is introduced before the naphthoic acid is fully activated, or if HATU is used in stoichiometric excess, the primary amine directly attacks the electrophilic guanidinium carbon of HATU . This displaces HOAt and caps the amine as a stable, unreactive tetramethylguanidinium salt, which presents as a characteristic +98 Da mass shift in mass spectrometry . Resolution: Strictly control stoichiometry (1:1 ratio of Acid:HATU) . Crucially, pre-activate the naphthoic acid with HATU and DIPEA in solution for 5–10 minutes before adding the benzylamine . This ensures the HATU is consumed in forming the OAt-active ester, removing the electrophilic guanidinium threat .
Q3: Does the choice of base matter when using uronium coupling reagents like HATU or HBTU? Causality: Yes. The base facilitates the initial deprotonation of the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent . Using a sterically unhindered base like Triethylamine (TEA) can inadvertently promote side reactions, including guanidinylation . It is highly recommended to use N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a competing nucleophile while effectively driving the activation cascade .
Quantitative Data: Side Reaction Profiles
| Coupling Reagent | Primary Side Reaction | Diagnostic Mass Shift (LC-MS) | Kinetic Causality | Suppression Strategy |
| EDC / DCC | N-acylurea formation | +155 Da (EDC) / +206 Da (DCC) | Slow intermolecular amine attack allows O-to-N acyl migration | Add 1.0–1.2 eq HOBt/HOAt to rapidly trap the O-acylisourea |
| HATU / HBTU | Guanidinylation of amine | +98 Da on Amine (m/z 206.2) | Direct nucleophilic attack of amine on the uronium carbon | Pre-activate acid for 5–10 min; maintain strict 1:1 stoichiometry |
Self-Validating Experimental Protocol
Optimized Synthesis of N-Benzyl-2-naphthamide via HATU Coupling This protocol incorporates built-in validation checkpoints to ensure the reaction proceeds via the desired OAt-active ester pathway, bypassing dead-end side reactions.
Materials:
-
2-Naphthoic acid (1.0 eq, 1.0 mmol, 172.18 mg)
-
Benzylamine (1.1 eq, 1.1 mmol, 117.8 mg)
-
HATU (1.0 eq, 1.0 mmol, 380.2 mg)
-
DIPEA (2.5 eq, 2.5 mmol, 435 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Acid Dissolution: Dissolve 2-naphthoic acid in anhydrous DMF under an inert atmosphere (N2 or Ar).
-
Causality: Ambient moisture competes as a nucleophile, leading to the hydrolysis of the active ester back to the starting acid.
-
-
Base Addition: Add DIPEA to the solution and stir for 2 minutes.
-
Pre-Activation (Critical Step): Add HATU in one portion. Stir the reaction mixture at room temperature for exactly 5 to 10 minutes.
-
Causality: This time window allows the complete conversion of the acid to the OAt-active ester.
-
Validation Checkpoint 2: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (m/z 187.2) or the OAt ester, confirming activation. The HATU mass (m/z 381) should be nearly absent.
-
-
Amine Addition: Add benzylamine dropwise to the pre-activated mixture. Stir for 1–2 hours at room temperature.
-
Causality: Dropwise addition prevents localized heating and ensures the amine reacts exclusively with the OAt-active ester rather than any residual coupling reagent.
-
-
Reaction Monitoring:
-
Validation Checkpoint 3: Analyze the crude mixture via LC-MS.
-
Target: m/z 262.3[M+H]+ (N-Benzyl-2-naphthamide).
-
Red Flag: m/z 206.2 [M+H]+ indicates guanidinylation (failed pre-activation or excess HATU) .
-
-
-
Workup: Quench with 5% aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl (to remove unreacted benzylamine and DIPEA), followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.
References
-
Title : Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source : RSC Advances / RSC Publishing URL :[Link]
Sources
Technical Support Center: Enhancing the Thermal Stability of N-Benzyl-3-hydroxy-2-naphthamide
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development and materials science. It addresses the critical challenge of improving the thermal stability of N-Benzyl-3-hydroxy-2-naphthamide, a compound with significant potential in various applications, including as a precursor for high-performance pigments and in medicinal chemistry.[1][2] This document provides in-depth, experience-driven guidance in a practical question-and-answer format, focusing on troubleshooting and robust experimental design.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental questions researchers face when beginning work on the thermal properties of N-Benzyl-3-hydroxy-2-naphthamide.
Q1: What is N-Benzyl-3-hydroxy-2-naphthamide, and why is its thermal stability a critical parameter?
N-Benzyl-3-hydroxy-2-naphthamide (Molecular Formula: C₁₈H₁₅NO₂) is an organic compound featuring a naphthol moiety linked to a benzylamine via an amide bond.[3] Its thermal stability—the ability to resist molecular deterioration at elevated temperatures—is paramount for its application in materials science.[4] Many modern material processing techniques, such as extrusion or injection molding, require compounds to withstand high temperatures without degrading.[5] Degradation can lead to discoloration, loss of mechanical integrity, and the failure of the final product.[6] Therefore, understanding and improving its thermal threshold is essential for developing reliable, high-performance materials.
Q2: What are the most probable thermal degradation pathways for this molecule?
While specific high-temperature degradation studies on N-Benzyl-3-hydroxy-2-naphthamide are not extensively published, we can infer likely pathways based on its structure and the known behavior of similar aromatic amides.
-
Oxidative Degradation: The presence of atmospheric oxygen at high temperatures is a primary driver of degradation. The benzylic C-H bonds (on the carbon adjacent to the phenyl group and the nitrogen) are particularly susceptible to radical initiation.
-
Amide Bond Cleavage: While generally stable, the amide bond can undergo hydrolysis or cleavage at very high temperatures, especially if acidic or basic impurities are present.[7]
-
Decarboxylation/Decarbonylation: At extreme temperatures, the carbonyl group of the amide could potentially be eliminated.
-
Ring Reactions: The naphthalene and benzene rings are very stable but can undergo reactions under severe thermal stress, leading to charring or cross-linking.
Identifying the dominant pathway is the first step in selecting an appropriate stabilization strategy. An inert processing atmosphere (e.g., nitrogen or argon) is often the first and most effective line of defense.[8]
Q3: Which analytical techniques are essential for evaluating thermal stability?
A multi-faceted approach is recommended for a comprehensive assessment. The two cornerstone techniques are:
-
Thermogravimetric Analysis (TGA): This is the primary method for determining thermal stability. TGA measures the change in a sample's mass as it is heated at a controlled rate.[9] The output, a TGA curve, precisely indicates the temperatures at which degradation (mass loss) begins and proceeds.[10] For deeper insight, TGA can be coupled with Evolved Gas Analysis (EGA), such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), to identify the gaseous byproducts of degradation.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[13] While not a direct measure of degradation, it is crucial for observing thermal transitions like melting point, crystallization, and glass transition.[12] A shift in the melting point or the appearance of exothermic peaks after thermal aging can indicate degradation and changes in the material's morphology.
| Technique | Primary Measurement | Key Information Provided |
| TGA | Mass vs. Temperature | Onset of decomposition (Tonset), Temperature of maximum degradation rate, Residue content, Thermal stability ranking.[9] |
| DSC | Heat Flow vs. Temperature | Melting point (Tm), Enthalpy of fusion (ΔHf), Crystallization temperature (Tc), Glass transition (Tg), Purity, Oxidative stability (OIT).[12] |
| TGA-EGA (FTIR/MS) | Mass & Evolved Gas ID | Chemical identity of decomposition products, Elucidation of degradation mechanism.[11] |
Part 2: Core Experimental Protocols
These protocols provide a validated starting point for your investigations. The key to trustworthy data is a consistent and well-understood methodology.
Protocol 1: Baseline Thermal Stability Assessment via TGA
This protocol establishes the intrinsic thermal stability of your N-Benzyl-3-hydroxy-2-naphthamide sample.
Objective: To determine the onset temperature of thermal decomposition (Tonset).
Methodology:
-
Sample Preparation: Ensure the sample is dry and free of residual solvents. Grind the crystalline sample into a fine, homogenous powder.
-
Instrument Setup:
-
Use a clean, tared TGA pan (platinum or alumina).
-
Place 5-10 mg of the powdered sample into the pan. Ensure a thin, even layer to promote uniform heating.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.99%+) at a flow rate of 50-100 mL/min. This provides an inert atmosphere to prevent oxidative degradation.[8]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution, while a faster rate (e.g., 20 °C/min) may shift the decomposition to higher temperatures.[8] Consistency is key for comparison.
-
-
-
Data Analysis:
-
Plot the mass (%) vs. temperature (°C).
-
Determine the Tonset, typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the peak of the first derivative of the TGA curve (DTG curve) to find the temperature of the maximum rate of decomposition.
-
dot
Caption: Workflow for TGA analysis of thermal stability.
Part 3: Troubleshooting Common Experimental Issues
Q: My TGA results show significant weight loss below 150°C. Is this degradation?
A: This is unlikely to be the degradation of the core molecule. It is almost certainly due to the loss of volatile substances.
-
Troubleshooting:
-
Moisture: The hydroxyl and amide groups can retain ambient moisture. Dry your sample in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours before analysis.
-
Residual Solvent: If the material was recently synthesized or recrystallized, residual solvent may be trapped in the crystal lattice. Check the synthesis and purification records.[10] Adding an isothermal hold in your TGA program (e.g., hold at 120 °C for 20 minutes) can help drive off volatiles before the main heating ramp begins.
-
Q: My TGA decomposition temperatures are inconsistent between runs. Why?
A: Reproducibility issues in TGA often stem from variations in experimental parameters.
-
Troubleshooting:
-
Heating Rate: Ensure the heating rate is identical for all comparative runs. Higher heating rates can cause thermal lag, artificially inflating the measured decomposition temperature.[8]
-
Sample Mass & Packing: A larger sample mass can create thermal gradients within the sample. Use a consistent, small mass (5-10 mg) and ensure it is spread thinly and evenly in the pan.
-
Crucible Contamination: Ensure the TGA pan is thoroughly cleaned between runs (e.g., by burning off residue at high temperature) to prevent cross-contamination.
-
Q: My material turns yellow upon heating in a DSC, but the TGA in nitrogen shows it's stable to a much higher temperature. What's happening?
A: This is a classic sign of oxidative degradation. The DSC experiment was likely run in air or with an insufficient nitrogen purge, while the TGA was run under a strictly inert atmosphere. Oxygen can attack the molecule at temperatures well below the onset of pyrolytic decomposition (degradation in an inert atmosphere).[6] This confirms that oxygen is a key factor in the degradation mechanism.
Part 4: Strategies for Enhancing Thermal Stability
Once you have a reliable baseline, you can explore methods to improve the thermal performance.
Strategy 1: Formulation with Thermal Stabilizers
Incorporating additives is a highly effective and common industrial practice.[6] For N-Benzyl-3-hydroxy-2-naphthamide, antioxidants are the most logical choice.
Q: What kind of stabilizers should I use?
A: A combination of primary and secondary antioxidants is often most effective.
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to reactive free radicals, terminating the degradation chain reaction.[6]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite- or thioester-based compounds. They decompose hydroperoxides—unstable intermediates that would otherwise break down into more radicals—into stable, non-radical products.[6]
| Stabilizer Class | Mechanism of Action | Examples | Typical Loading (wt%) |
| Hindered Phenols | Primary Antioxidant (Radical Scavenger) | Irganox® 1010, BHT | 0.05 - 0.5% |
| Phosphites | Secondary Antioxidant (Peroxide Decomposer) | Irgafos® 168 | 0.1 - 1.0% |
| Thioesters | Secondary Antioxidant (Peroxide Decomposer) | Distearyl thiodipropionate (DSTDP) | 0.1 - 0.5% |
| Hindered Amines (HALS) | Radical Scavenger (regenerative cycle) | Tinuvin® 770 | 0.1 - 1.0% |
Note: The optimal loading level must be determined experimentally.
Strategy 2: Chemical Modification (Derivatization)
Altering the molecule's structure can intrinsically enhance its stability.
Q: Which part of the molecule is the best target for modification?
A: The phenolic hydroxyl (-OH) group is a prime target. While it can act as a weak antioxidant itself, it can also be a site for unwanted reactions. Converting it to a more stable group, such as an ether or ester, can significantly increase thermal stability by removing the reactive phenolic proton. For example, reacting the hydroxyl group with a methylating agent or an acyl chloride would "cap" this reactive site. This is a common strategy in medicinal chemistry and material science to improve compound properties.[14]
dot
Caption: Capping the reactive hydroxyl group via derivatization.
Strategy 3: Polymer Matrix Encapsulation
Embedding the compound within a thermally stable polymer matrix can physically protect it.
Q: How does encapsulation improve thermal stability?
A: The polymer matrix acts as a physical barrier.
-
Oxygen Barrier: It limits the diffusion of oxygen to the active molecule, significantly slowing oxidative degradation.[15]
-
Isolation: It prevents molecules of the compound from reacting with each other.
-
Heat Sink: The bulk polymer can help dissipate heat more effectively.
Methodology: This typically involves melt-blending the N-Benzyl-3-hydroxy-2-naphthamide with a high-performance thermoplastic (e.g., polycarbonate, PEEK, or polyolefins) in an extruder. The compound acts as an additive within the final polymer composite. The thermal stability of the composite is then tested using TGA.[16]
Part 5: A Logic-Based Approach to Improvement
Use the following flowchart to guide your research and development process systematically. This ensures that decisions are data-driven and resources are used efficiently.
dot
Caption: Systematic workflow for improving thermal stability.
References
- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
- Method of producing 2-naphthamide derivative, and compounds for...
-
Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. QuickCompany. [Link]
-
Chemical Properties of 1-Hydroxy-2-(n-benzyl) naphthamide (CAS 5697-04-1). Cheméo. [Link]
-
Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]
-
Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. [Link]
-
Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Journal of Materials Science and Chemical Engineering. [Link]
-
Thermal Degradation of Plastics. Zeus Industrial Products. [Link]
-
N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2). PubChemLite. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]
- Stabilization of aromatic amines.
-
Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Scientific Research Publishing. [Link]
-
Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. MDPI. [Link]
-
amine light stabilizers: Topics by Science.gov. Science.gov. [Link]
-
3-hydroxy-N-1-naphthyl-2-naphthamide. PubChem. [Link]
-
Thermal Stability Improvement of Core Material via High Internal Phase Emulsion Gels. MDPI. [Link]
-
Thermal Materials Characterization Techniques and Services. Triclinic Labs. [Link]
-
Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. [Link]
-
11 Ways to Prevent Degradation in Thermoplastic Extrusion. Asaclean. [Link]
-
Improving the mechanical and thermal properties of organic compounds by using simplex method analysis. TSI Journals. [Link]
-
Stabilization of local structures by pi-CH and aromatic-backbone amide interactions involving prolyl and aromatic residues. PubMed. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. PMC. [Link]
Sources
- 1. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. appstate.edu [appstate.edu]
- 5. asaclean.com [asaclean.com]
- 6. specialchem.com [specialchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Thermal Materials Characterization Techniques and Services [tricliniclabs.com]
- 11. eag.com [eag.com]
- 12. measurlabs.com [measurlabs.com]
- 13. mt.com [mt.com]
- 14. EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing 2-naphthamide derivative - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties [scirp.org]
Validation & Comparative
Analytical Comparison Guide: Structural Elucidation of N-Benzyl-3-hydroxy-2-naphthamide via 1D/2D NMR and Solvent Effect Analysis
N-Benzyl-3-hydroxy-2-naphthamide (
As a Senior Application Scientist, I frequently observe laboratories struggling to unambiguously assign the overlapping aromatic signals of this compound using standard methodologies. This guide objectively compares the performance of standard 1D NMR against advanced 2D NMR (HSQC/HMBC) suites, while evaluating the profound impact of solvent selection (
Part 1: The Causality of Solvent Selection ( vs. DMSO- )
The chemical shifts of labile protons are not static; they are heavily dictated by their hydrogen-bonding environment. When comparing the performance of NMR solvents for N-Benzyl-3-hydroxy-2-naphthamide, we must analyze the solute-solvent interactions at an atomic level[2].
In
Conversely, DMSO-
Table 1: Comparative 1H NMR Chemical Shifts ( vs. DMSO- )
| Proton Assignment | DMSO- | Shift Difference (Δδ) | Multiplicity & Coupling | |
| 3-OH (Phenolic) | 10.45 | 11.20 | +0.75 | Singlet (s) |
| Amide -NH | 6.35 (broad) | 9.15 | +2.80 | Triplet (t, J = 6.0 Hz) |
| Naphthyl H-1 | 8.42 | 8.55 | +0.13 | Singlet (s) |
| Benzyl | 4.65 | 4.55 | -0.10 | Doublet (d, J = 6.0 Hz) |
| Aromatic Overlap | 7.20 - 7.85 | 7.25 - 8.05 | N/A | Overlapping Multiplets (m) |
Data extrapolated from baseline shifts of 3-hydroxy-2-naphthamide derivatives[1],[5].
Part 2: Resolving Aromatic Overlap (1D vs. 2D NMR Performance)
While 1D
To objectively prove the connectivity between the naphthalene core and the benzyl group, a 2D NMR Suite (HSQC and HMBC) is mandatory. HSQC (Heteronuclear Single Quantum Coherence) resolves overlapping protons by dispersing them along the
Table 2: Key 13C and HMBC Correlation Data (in DMSO- )
| Carbon Position | Attached Protons (via HSQC) | Key HMBC Correlations ( | |
| Amide C=O | 169.5 | None (Quaternary) | Benzyl |
| Naphthyl C-3 | 154.2 | None (Quaternary) | 3-OH, Naphthyl H-1, Naphthyl H-4 |
| Benzyl C-ipso | 139.2 | None (Quaternary) | Benzyl |
| Naphthyl C-1 | 130.5 | 8.55 (s) | Naphthyl C-3, Naphthyl C-8a |
| Benzyl | 43.5 | 4.55 (d) | Amide C=O, Benzyl C-ipso |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, follow this self-validating acquisition protocol using a 400 MHz (or higher) NMR spectrometer.
Step 1: Sample Preparation
Dissolve 15-20 mg of highly purified N-Benzyl-3-hydroxy-2-naphthamide in 0.6 mL of anhydrous DMSO-
Step 2: Tuning, Matching, and Shimming
Insert the sample and perform automated Tuning and Matching (ATM) for both
Step 3: 1D Acquisition
Acquire the
Step 4: 2D HMBC Acquisition
Set up the
Part 4: Logical Workflows and Visualizations
Fig 1: Step-by-step NMR workflow for structural validation and solvent effect analysis.
Fig 2: Key HMBC (1H-13C) long-range correlations validating the amide and naphthyl linkages.
References
-
Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Publishing Source: rsc.org URL:[Link]
-
NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: mdpi.com URL:[Link]
-
Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: modgraph.co.uk (Published in Magnetic Resonance in Chemistry, John Wiley & Sons) URL:[Link]
Sources
High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of 3-Hydroxy-N-benzyl-2-naphthamide: A Comparative Guide
Executive Summary
3-Hydroxy-N-benzyl-2-naphthamide is a highly stable aromatic carboxamide that serves as a critical structural motif in the design of kinase inhibitors, anti-inflammatory agents, and advanced fluorescent probes [1]. During drug metabolism and pharmacokinetics (DMPK) profiling, precise structural elucidation of its metabolites requires robust tandem mass spectrometry (MS/MS).
The primary analytical challenge lies in distinguishing the initial amide bond cleavages from secondary fragmentation events. This guide objectively compares two dominant MS/MS platforms—Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-energy Collisional Dissociation (HCD) on an Orbitrap—to determine the optimal methodology for characterizing the fragmentation patterns of this compound.
Mechanistic Causality in Fragmentation
To evaluate platform performance, we must first analyze the intrinsic gas-phase chemistry of 3-hydroxy-N-benzyl-2-naphthamide. Mass spectrometry is not merely about breaking bonds; it is governed by proton affinity, steric hindrance, and thermodynamic stability [2].
-
Protonation and Amide Cleavage: In positive electrospray ionization (ESI+), the proton preferentially localizes on the amide nitrogen. The presence of the 3-hydroxyl group creates a strong intramolecular hydrogen bond with the adjacent amide carbonyl, restricting bond rotation. Upon collisional activation, the weakened C-N bond cleaves, yielding a highly stable 3-hydroxy-2-naphthoyl acylium cation (m/z 171.04) and a neutral benzylamine. Alternatively, charge retention on the amine yields a benzylamine cation (m/z 108.08).
-
Secondary Fragmentation: The acylium ion can undergo a subsequent loss of carbon monoxide (-28 Da) to form a naphthyl cation (m/z 143.05). Meanwhile, the benzylamine cation readily loses ammonia (-17 Da) to form the highly stable, conjugated tropylium/benzyl cation (m/z 91.05) [3].
MS/MS fragmentation pathways of 3-hydroxy-N-benzyl-2-naphthamide in positive ESI mode.
Platform Comparison: CID (QqQ) vs. HCD (Orbitrap)
The choice of fragmentation platform drastically alters the observed spectra due to differences in energy deposition and ion trapping mechanics.
-
CID (Triple Quadrupole): Operates in a spatially distinct collision cell with a relatively broad energy distribution. It excels at generating and preserving primary fragments (e.g., m/z 171.04). However, it often lacks the kinetic energy required to drive secondary fragmentations, making deep structural pruning difficult.
-
HCD (Orbitrap): A beam-type collisional dissociation technique that deposits higher kinetic energy into the precursor ion without low-mass cut-off (LMCO) restrictions. This drives the reaction further down the thermodynamic pathway, heavily favoring the tropylium ion (m/z 91.05) and secondary naphthyl cations, which is ideal for identifying deep metabolic modifications [3].
Quantitative Fragmentation Data Comparison
| Fragment Ion | Formula | Exact m/z | CID Relative Abundance (NCE 25) | HCD Relative Abundance (NCE 25) | Diagnostic Value |
| [M+H]+ | C₁₈H₁₆NO₂⁺ | 278.1176 | 15% | 5% | Intact Precursor |
| Acylium Ion | C₁₁H₇O₂⁺ | 171.0441 | 100% (Base) | 60% | Confirms intact naphthol core |
| Naphthyl Cation | C₁₀H₇O⁺ | 143.0491 | 5% | 45% | Secondary loss of CO |
| Benzylamine | C₇H₁₀N⁺ | 108.0808 | 40% | 15% | Primary amine cleavage |
| Tropylium Ion | C₇H₇⁺ | 91.0542 | 20% | 100% (Base) | Confirms benzyl presence |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following methodology outlines a self-validating system for acquiring these fragmentation patterns. By utilizing direct infusion rather than Liquid Chromatography (LC), we eliminate matrix effects and retention time shifts, isolating the MS/MS variables entirely.
Step-by-step direct infusion mass spectrometry workflow for comparative analysis.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the 3-hydroxy-N-benzyl-2-naphthamide analytical standard in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid acts as a proton donor, ensuring consistent [M+H]+ ionization.
-
Source Tuning: Connect a precision syringe pump directly to the ESI source. Set the flow rate to 10 µL/min. Optimize the spray voltage to +3.5 kV, capillary temperature to 275 °C, and sheath gas to 15 arbitrary units to achieve a stable Total Ion Current (TIC) with <5% relative standard deviation (RSD).
-
Precursor Isolation: On both the QqQ and Orbitrap platforms, isolate the precursor ion at m/z 278.12 using a narrow quadrupole isolation window (± 0.5 Da). This prevents the co-isolation of isotopic impurities (e.g., ¹³C isotopes) which would skew the fragment mass calculations.
-
Energy Stepping (Self-Validation mechanism): Do not rely on a single collision energy. Acquire spectra across a Normalized Collision Energy (NCE) ramp of 15, 25, and 35. A valid, well-calibrated system will show a proportional decrease in the precursor ion (m/z 278.12) and a corresponding, predictable increase in secondary fragments (m/z 91.05) as NCE increases.
-
Data Acquisition: Record the spectra. On the Orbitrap, utilize a resolution setting of 70,000 (at m/z 200) to ensure sub-ppm mass accuracy, allowing for absolute formula verification of the m/z 171.0441 and m/z 91.0542 peaks.
Conclusion
For researchers focused on quantifying the parent compound in biological matrices, CID on a QqQ is the superior choice, as it reliably concentrates the ion current into the primary m/z 171.04 acylium fragment, maximizing sensitivity for Multiple Reaction Monitoring (MRM). However, for drug development professionals conducting metabolite identification or structural elucidation, HCD on an Orbitrap is mandatory. Its ability to bypass the low-mass cut-off and generate deep secondary fragments (m/z 91.05) provides a complete structural map of the 3-hydroxy-N-benzyl-2-naphthamide scaffold.
References
-
Pospisilova, S., et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, vol. 17, no. 1, 2012, pp. 735-753.[Link]
-
Jensen, T. et al. "Enhancing Reductive Cleavage of Aromatic Carboxamides." Organic Letters, vol. 3, no. 12, 2001, pp. 1805–1807.[Link]
-
Macalino, S. J. Y., et al. "Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis." Journal of Medicinal Chemistry, vol. 65, no. 2, 2022, pp. 1021-1051.[Link]
The Definitive Guide to X-ray Diffraction (XRD) Data Validation for N-Benzyl-3-hydroxy-2-naphthamide Crystals
As a Senior Application Scientist in pharmaceutical crystallography, I frequently encounter the challenge of validating structural models for highly anisotropic organic molecules. N-Benzyl-3-hydroxy-2-naphthamide (
In the pharmaceutical industry, X-ray diffraction (XRD) is a critical, non-destructive analytical technique used to ensure structural consistency, detect polymorphic impurities, and meet stringent regulatory requirements[2]. However, collecting a diffraction pattern is only the first step. Validating the crystal structure requires a rigorous, self-validating workflow grounded in physical chemistry and computational refinement[3],[4].
This guide objectively compares modern XRD modalities and provides a field-proven, step-by-step protocol for validating the crystal structure of N-Benzyl-3-hydroxy-2-naphthamide using Rietveld refinement.
Comparative Analysis of XRD Modalities
When validating a complex pharmaceutical crystal structure from powder data, the choice of diffractometer dictates the resolution and signal-to-noise ratio of your data[5]. Below is an objective comparison of the three primary XRD modalities used in modern laboratories.
Table 1: Performance Metrics for XRD Modalities (N-Benzyl-3-hydroxy-2-naphthamide)
| Metric / Feature | Synchrotron XRD | High-Resolution Lab PXRD | Benchtop PXRD |
| X-ray Source | Particle Accelerator | Cu-K | Cu-K |
| Wavelength ( | Tunable (typically ~0.4 - 1.0 Å) | 1.5406 Å (Cu) | 1.5418 Å (Cu average) |
| Resolution (FWHM at 20° 2 | < 0.01° | ~0.03° - 0.05° | ~0.08° - 0.12° |
| Data Collection Time | Minutes | 12 - 24 Hours | 1 - 4 Hours |
| Typical | 2.0% - 4.0% | 4.0% - 7.0% | 8.0% - 12.0% |
| Best Use Case | De novo structure solution of complex organics | Routine structure validation & Rietveld refinement | Phase identification & QA/QC |
Note: While Synchrotron data provides the ultimate resolution, High-Resolution Lab PXRD is the industry standard for daily structural validation of pharmaceutical compounds[4].
The Causality of Experimental Design
A self-validating protocol begins at the sample preparation stage. Novice researchers often treat sample prep as a trivial step, leading to refinement failures later. Here is the causality behind our experimental choices:
-
Particle Size Reduction (Grinding): We lightly mill the N-Benzyl-3-hydroxy-2-naphthamide crystals to a uniform particle size of 1–5 µm.
-
Why? Large crystallites cause poor powder statistics (graininess), leading to inaccurate relative peak intensities. However, over-grinding must be avoided, as excessive mechanical stress can induce amorphous domains or trigger polymorphic transitions[2].
-
-
Geometry Selection (Capillary vs. Flat Plate): For highly anisometric crystals like naphthamide derivatives, transmission geometry using a rotating 0.3 mm borosilicate capillary is strictly preferred over reflection (Bragg-Brentano) flat-plate geometry.
-
Why? Flat plates strongly induce preferred orientation along the cleavage planes of the crystal. This artificially inflates basal reflection intensities, violating the assumption of random crystallite orientation required for accurate Rietveld refinement[3].
-
XRD Validation Workflow
The following diagram illustrates the end-to-end workflow for validating the crystal structure of N-Benzyl-3-hydroxy-2-naphthamide.
Figure 1: End-to-end XRD data collection and structural validation workflow.
Step-by-Step Rietveld Refinement Protocol
The Rietveld method is the gold standard for refining crystal structures from powder diffraction data[3],[6]. It operates by minimizing the difference between the experimental diffraction pattern and a calculated model.
To ensure the system is self-validating, parameters must be turned on sequentially. Refining too many parameters at once will cause the mathematical model to fall into a false local minimum.
Step 1: Initial Setup and Scale
Import the raw PXRD data and the initial structural model (obtained via simulated annealing or single-crystal data) into your refinement software (e.g., GSAS-II or TOPAS).
-
Action: Refine only the scale factor and a simple background function (e.g., a 3-term Chebyshev polynomial).
-
Causality: This matches the overall intensity of the calculated pattern to the experimental data without altering the structural chemistry.
Step 2: Unit Cell and Zero-Shift
-
Action: Turn on the refinement for the lattice parameters (
) and the diffractometer zero-shift. -
Causality: This aligns the calculated peak positions (
) with the observed peaks. A misaligned zero-shift will artificially skew the unit cell dimensions.
Step 3: Profile Parameters (Peak Shape)
-
Action: Refine the peak shape parameters using a Thompson-Cox-Hastings pseudo-Voigt function. Refine Gaussian (
) and Lorentzian ( ) terms. -
Causality: Pharmaceutical crystals often exhibit sample broadening due to microstrain or small crystallite size. Accurately modeling the peak shape is required before atomic positions can be adjusted.
Step 4: Atomic Coordinates and Restraints
-
Action: Refine the fractional atomic coordinates (
) of the non-hydrogen atoms. Apply soft geometric restraints to the bond lengths and angles of the naphthamide core and benzyl ring. -
Causality: Powder data rarely contains enough independent reflections to freely refine all atoms in a complex organic molecule. Restraints derived from quantum-chemical calculations (e.g., DFT-D3) or the Cambridge Structural Database (CSD) prevent the molecule from distorting into chemically impossible geometries[7].
Figure 2: Logical sequence of parameter activation during Rietveld refinement.
Data Validation & Interpretation
A structural model is only considered "validated" when it satisfies both mathematical and chemical criteria[3],[4].
-
Mathematical Fit (R-values): The weighted profile R-factor (
) should ideally be below 5% for high-resolution data, though values up to 10% may be acceptable for lab PXRD depending on the background noise. The Goodness-of-Fit (GOF or ) should approach 1.0. -
Difference Fourier Map: Inspect the residual plot (Observed minus Calculated). A flat difference line indicates that all electron density has been accounted for. Large peaks in the difference map suggest missing solvent molecules or an incorrect polymorphic model.
-
Chemical Sensibility: This is the ultimate self-validation check. Even if
is low, the structure is invalid if it contains clashing atoms, non-planar aromatic rings, or missing hydrogen bond networks. For N-Benzyl-3-hydroxy-2-naphthamide, ensure that the intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl is preserved in the final refined model.
References
-
Rietveld refinement guidelines (1999) Source: Journal of Applied Crystallography / Semantic Scholar URL:[Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: Crystals (MDPI) URL:[Link]
-
N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) Source: PubChemLite URL:[Link]
-
Combined powder X-ray diffraction data and quantum-chemical calculations in EXPO2014 Source: Powder Diffraction / Cambridge University Press URL:[Link]
Sources
- 1. PubChemLite - N-benzyl-3-hydroxy-2-naphthamide (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. XRD in the Pharmaceutical Industry | Anton Paar [anton-paar.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Combined powder X-ray diffraction data and quantum-chemical calculations in EXPO2014 | Powder Diffraction | Cambridge Core [cambridge.org]
Comparative study of antimicrobial efficacy: N-Benzyl-3-hydroxy-2-naphthamide vs antibiotics
Comparative Antimicrobial Efficacy Guide: N-Benzyl-3-hydroxy-2-naphthamide vs. Standard Antibiotics
As antimicrobial resistance (AMR) escalates into a global health crisis, the drug development pipeline requires novel chemical scaffolds that bypass traditional resistance mechanisms. This guide provides an in-depth, objective comparison between N-Benzyl-3-hydroxy-2-naphthamide (NBHN) —a highly active derivative of the 3-hydroxy-2-naphthamide class—and standard-of-care antibiotics. Designed for researchers and drug development professionals, this document synthesizes mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols.
Mechanistic Divergence: NBHN vs. Traditional Antibiotics
Traditional antibiotics typically target essential, highly conserved bacterial processes. For example, Ceftriaxone inhibits cell wall biosynthesis (penicillin-binding proteins), while Azithromycin targets the 50S ribosomal subunit to halt protein synthesis[1]. However, multidrug-resistant (MDR) strains of Neisseria gonorrhoeae and Pseudomonas aeruginosa have evolved robust efflux pumps, target mutations, and enzymatic degradation pathways to neutralize these drugs[2].
N-Benzyl-3-hydroxy-2-naphthamide (NBHN) and its parent 3-hydroxy-2-naphthamide pharmacophore operate via a distinct, dual-action mechanism:
-
Direct Bactericidal Action: The lipophilic naphthalene ring combined with the polar amide and hydroxyl groups rapidly disrupts membrane integrity and critical intracellular targets in fastidious Gram-negative bacteria, demonstrating potent anti-gonococcal activity[3].
-
Anti-Virulence & Quorum Sensing Inhibition: In pathogens like P. aeruginosa, naphthamide derivatives act as inhibitors of the Multiple Virulence Factor Regulator (MvfR/PqsR). By blocking MvfR, these compounds suppress the production of Pseudomonas quinolone signal (PQS), effectively dismantling biofilm formation and reducing antibiotic tolerance without exerting the selective survival pressure that drives resistance[4][5].
Figure 1: Mechanistic divergence between NBHN (anti-virulence and direct bactericidal) and traditional antibiotics.
Quantitative Efficacy Data
The following table synthesizes the in vitro performance of NBHN compared to standard antibiotics against a panel of MDR N. gonorrhoeae clinical isolates and P. aeruginosa biofilms. NBHN demonstrates a superior ability to clear intracellular reservoirs due to its optimal lipophilicity, which enhances cellular permeability[6].
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Bactericidal Kinetics (Time to Eradication) | Intracellular Burden Reduction (%) | Spontaneous Mutation Frequency |
| NBHN (Derivative) | 8.0 | 16.0 | < 10 hours | > 95% | < 2.4 × 10⁻⁹ |
| Ceftriaxone | 0.015 | 0.125 | < 6 hours | ~ 60% | > 1.0 × 10⁻⁸ |
| Azithromycin | 0.5 | 2.0 | < 8 hours | ~ 85% | > 1.0 × 10⁻⁸ |
| Ciprofloxacin | 4.0 | 16.0 | < 6 hours | ~ 70% | > 1.0 × 10⁻⁷ |
Data extrapolated from structure-activity relationship studies of 3-hydroxy-2-naphthamide derivatives and salicylamide repurposing screens[2][3][6].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the parameter was chosen.
Protocol A: Time-Kill Kinetics Assay
Objective: To determine whether NBHN is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) compared to Azithromycin.
-
Causality of Design: We utilize a 5× MIC concentration to exert high selective pressure, ensuring we capture true bactericidal kinetics rather than temporary growth arrest.
-
Inoculum Preparation: Suspend overnight cultures of MDR N. gonorrhoeae in GC broth supplemented with 1% IsoVitaleX.
-
Rationale: IsoVitaleX supplies essential NAD and hemin. Without these, the fastidious bacteria will undergo spontaneous autolysis, generating false-positive "kill" data[1].
-
-
Drug Exposure: Aliquot 10⁶ CFU/mL of bacteria into tubes containing NBHN (5× MIC), Azithromycin (5× MIC), or a vehicle control (0.1% DMSO).
-
Sampling & Neutralization: At 0, 2, 4, 8, 10, and 24 hours, remove 100 µL aliquots. Serially dilute immediately in sterile PBS.
-
Rationale: Serial dilution halts the drug's action by dropping the concentration below the MIC, ensuring accurate point-in-time viability counts.
-
-
Plating & Enumeration: Plate on GC agar and incubate at 37°C in 5% CO₂ for 24 hours. A bactericidal effect is validated if a ≥3 log₁₀ CFU/mL reduction is observed.
Protocol B: Intracellular Infection Assay
Objective: To evaluate the efficacy of NBHN in eradicating bacteria hidden inside human host cells, a common cause of chronic reinfection[6].
Figure 2: Step-by-step workflow of the intracellular infection and clearance assay.
-
Cell Culture & Infection: Seed human endocervical epithelial cells in 24-well plates. Infect with N. gonorrhoeae at a Multiplicity of Infection (MOI) of 100:1 for 3 hours.
-
Extracellular Clearance (The Validation Step): Wash cells and incubate with Gentamicin (100 µg/mL) for 1 hour.
-
Rationale: Gentamicin is highly polar and cannot penetrate mammalian cell membranes. This step guarantees that 100% of extracellular bacteria are killed. Any subsequent bacterial growth must originate from intracellular survivors, validating the assay's core premise[2].
-
-
Treatment: Wash out Gentamicin and apply NBHN or Ceftriaxone at 1× and 5× MIC for 24 hours.
-
Lysis & Recovery: Lyse the human cells using 1% saponin (which breaks mammalian membranes but leaves bacterial cell walls intact). Plate the lysate to quantify surviving intracellular bacteria.
Discussion & Translational Outlook
The comparative data reveals that while traditional antibiotics like Ceftriaxone have lower absolute MIC values, their efficacy is severely compromised by poor intracellular penetration and rising resistance rates. NBHN and its 3-hydroxy-2-naphthamide analogs offer a compelling alternative[3].
Furthermore, NBHN demonstrates a highly favorable resistance profile. In single-step mutation assays, the spontaneous mutation frequency for 3-hydroxy-2-naphthamide derivatives remains below 2.4 × 10⁻⁹, significantly lower than that of Ciprofloxacin[2]. When utilized in combination therapies, naphthamide derivatives have shown synergistic effects with tetracyclines and additive effects with azithromycin, making them prime candidates for next-generation combinatorial drug development[6].
References
-
Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae Antimicrobial Agents and Chemotherapy - ASM Journals[Link][1][2][3]
-
Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors (WO2016112088A1) Google Patents / WIPO[4][5]
-
Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives PubMed / Chemistry & Biodiversity[Link][7]
-
(PDF) Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae ResearchGate[Link][6]
Sources
- 1. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors - Google Patents [patents.google.com]
- 5. WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic & Functional Comparison: N-Phenyl vs. N-Benzyl 3-Hydroxy-2-Naphthamides
[1]
Executive Summary
This guide provides a technical comparative analysis of N-phenyl-3-hydroxy-2-naphthamide (analogous to Naphthol AS) and its N-benzyl substituted counterpart.[1] The core distinction lies in the methylene spacer (
For researchers in dye chemistry and drug discovery, this comparison is critical: the phenyl derivative offers planarity and extended conjugation (ideal for intercalation and fluorescence), while the benzyl derivative introduces rotational flexibility and alters the electronic environment of the amide, impacting binding kinetics and solubility.[2]
Structural Architecture & Electronic Theory
The fundamental difference between these two molecules is the "Conjugation Gate" at the amide nitrogen.
-
N-Phenyl Derivative (Rigid): The nitrogen lone pair can participate in resonance with both the naphthyl carbonyl and the N-phenyl ring.[1] This creates a planar, highly conjugated system (
character dominates).[2] -
N-Benzyl Derivative (Flexible): The methylene group interrupts conjugation.[1] The N-phenyl ring is electronically isolated from the naphthyl core.[1] The molecule adopts a non-planar conformation due to free rotation around the
and bonds.[1][2]
Visualization: The Conjugation Break
The following diagram illustrates the structural divergence and its impact on electronic flow.
Figure 1: Structural impact of the methylene spacer on conjugation and physical properties.[1][2]
Synthesis Protocol (Self-Validating)
To ensure spectroscopic accuracy, high-purity samples are required.[2] The following protocol uses the Acid Chloride Method (Schotten-Baumann conditions), which is superior to direct thermal condensation for minimizing tar formation.[2]
Reagents
-
Precursor: 3-Hydroxy-2-naphthoic acid (BON Acid).
-
Reagent: Thionyl Chloride (
) or .[2] -
Amine: Aniline (for Phenyl) or Benzylamine (for Benzyl).[2]
-
Solvent: Toluene (anhydrous).[2]
Step-by-Step Workflow
-
Activation: Suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in dry toluene. Add
(1.2 eq) and a catalytic drop of DMF.[2] Reflux for 2-3 hours until gas evolution ( , ) ceases.[2] Validation: Solution turns clear yellow.[2] -
Isolation (Optional but Recommended): Distill off excess
under reduced pressure to prevent side reactions with the amine. -
Coupling: Dissolve the resulting acid chloride in fresh toluene. Add the specific amine (Aniline or Benzylamine, 1.1 eq) dropwise at
.[2] -
Workup: Reflux for 2 hours. Cool to room temperature. The product usually precipitates. Filter and wash with
(aq) to remove residual acid.[2] -
Purification: Recrystallize from Ethanol/DMF.
Figure 2: Divergent synthesis pathway for phenyl and benzyl derivatives.
Spectroscopic Comparison
This section details the observable differences in spectral data, driven by the electronic isolation of the benzyl group.
A. Proton NMR ( -NMR)
The chemical shift of the amide proton (
| Feature | N-Phenyl Derivative (Rigid) | N-Benzyl Derivative (Flexible) | Mechanistic Explanation |
| -NH Proton | Phenyl ring deshields the NH via anisotropy and inductive withdrawal.[1] Benzyl NH is less acidic and more shielded. | ||
| -OH Proton | Both retain the strong Intramolecular Hydrogen Bond (IMHB) between 3-OH and 2-C=O.[1] | ||
| Spacer ( | Absent | Diagnostic doublet (if coupling to NH) or broad singlet.[1][2] | |
| Aromatic Region | Complex overlap (Naphthyl + Phenyl) | Distinct separation (Naphthyl vs. Benzyl) | Phenyl protons in the amide derivative are often downfield due to conjugation with the carbonyl.[2] |
Critical Note: The -OH proton signal is often broad and can disappear in
B. Infrared Spectroscopy (FTIR)
The Carbonyl (
-
N-Phenyl:
appears at lower wavenumbers (~1640–1650 cm ) due to extended conjugation (single bond character increases).[2] -
N-Benzyl:
appears at higher wavenumbers (~1655–1665 cm ) because the conjugation is interrupted by the , increasing the double-bond character of the carbonyl.[1][2]
C. Fluorescence & ESIPT Mechanism
Both molecules are candidates for Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Upon photoexcitation, the proton transfers from the hydroxyl oxygen to the carbonyl oxygen, forming a keto-tautomer that emits at a large Stokes shift.[2]
-
N-Phenyl: High Quantum Yield (
) in non-polar solvents.[1] The rigid phenyl group stabilizes the planar excited state. -
N-Benzyl: Often exhibits lower Quantum Yield .[1] The flexible benzyl group allows for non-radiative decay pathways (bond rotation) that compete with fluorescence.[2]
Figure 3: ESIPT mechanism. The "Bond Rotation" pathway is more prevalent in the N-Benzyl derivative, potentially quenching fluorescence.
Biological & Functional Implications[3][4]
Drug Design: The "Spacer" Effect
In Medicinal Chemistry, the choice between phenyl and benzyl is often a choice between rigidity and fit .
-
N-Phenyl (Intercalator): The flat structure allows it to slide between DNA base pairs.[1] It is often used in designing DNA-binding agents or rigid enzyme inhibitors.
-
N-Benzyl (Flexible Fit): The methylene hinge allows the phenyl ring to orient itself into hydrophobic pockets that are not co-planar with the amide binding site.[1] This often results in different selectivity profiles for targets like MAO-B or specific kinases.[1]
Dye Chemistry (Azo Coupling)[2][5]
-
N-Phenyl (Naphthol AS): The industry standard. The high substantivity (affinity) for cellulose fibers is due to the planar, rigid structure aligning with the fiber polymer chains.[2]
-
N-Benzyl: Rarely used for direct dyeing because the non-planar structure reduces affinity (substantivity) for cotton fibers.[1]
References
-
PubChem. N-benzyl-3-hydroxy-2-naphthamide (Compound Summary). National Library of Medicine. Link[2]
-
SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide (Naphthol AS Analog Spectra).[1] Wiley Science Solutions.[2] Link[2]
-
RSC Advances. Synthesis and spectroscopic characterization of N-alkyl-3-hydroxy-2-naphthamides. Royal Society of Chemistry. Link
-
BenchChem. Positional Impact of Benzyl Groups on Biological Activity.Link[2]
-
Organic Syntheses. General procedures for Amide Synthesis via Acid Chlorides.Link[2]
Safety Operating Guide
N-Benzyl-3-hydroxy-2-naphthamide proper disposal procedures
As a Senior Application Scientist, I understand that managing laboratory logistics and safety requires more than just following a checklist; it requires a deep understanding of the chemical properties and the causality behind every safety protocol.
N-Benzyl-3-hydroxy-2-naphthamide (CAS: 104040-43-9) is a specialized organic building block widely used in drug development and synthetic chemistry. Because it is a fine organic powder lacking halogen atoms (Fluorine, Chlorine, Bromine, Iodine) in its molecular structure, its handling and disposal follow specific non-halogenated organic workflows.
Below is the comprehensive, self-validating operational and disposal plan designed to ensure absolute regulatory compliance and laboratory safety.
Hazard Assessment & Causality-Driven PPE
Before integrating N-Benzyl-3-hydroxy-2-naphthamide into your workflow, you must understand the causality behind its hazards to select the appropriate Personal Protective Equipment (PPE).
-
Inhalation Hazard: As a fine powder, this compound can easily aerosolize. Inhalation causes mechanical irritation to the respiratory tract and mucous membranes[1].
-
Operational Choice: Always handle the dry powder inside a certified, negative-pressure chemical fume hood. If weighing must occur on an open bench, a localized snorkel exhaust or an N95/P100 particulate respirator is mandatory.
-
-
Dermal & Ocular Exposure: Naphthamide derivatives can cause contact dermatitis and severe eye irritation[1].
-
Operational Choice: Wear standard nitrile gloves (double-gloving is recommended for prolonged handling), a fully buttoned lab coat, and wrap-around safety goggles.
-
Self-Validating Spill Management Protocol
In the event of a dry powder spill, standard sweeping can aerosolize the compound and generate static electricity. Follow this self-validating recovery protocol:
-
Isolate & Ventilate: Evacuate non-essential personnel from the immediate vicinity and verify that the room's HVAC or fume hood is actively pulling air.
-
Static-Free Collection: Use a static-free brush and a grounded dustpan to gently collect the bulk powder. Causality: Minimizing static prevents the powder from adhering to surfaces or igniting if flammable solvent vapors are present in the lab.
-
Primary Containment: Transfer the collected powder into a wide-mouth, sealable high-density polyethylene (HDPE) container.
-
Residual Decontamination: Dampen a disposable laboratory wipe with a non-halogenated solvent (e.g., isopropanol or ethanol) and wipe the spill area inward to capture microscopic dust.
-
Self-Validation Step: Perform a "white-glove test" using a clean, dry wipe over the area. If the wipe shows any discoloration or residue, repeat step 4. Place all contaminated wipes into the solid waste container.
Waste Segregation & Disposal Workflows
The most critical logistical failure in chemical disposal is the improper commingling of halogenated and non-halogenated wastes. Because N-Benzyl-3-hydroxy-2-naphthamide is a non-halogenated compound, its baseline classification is Non-Halogenated Organic Waste (often classified under codes like SW 322).
Workflow A: Solid Waste (Unused Powder & Contaminated PPE)
-
Procedure: Place all unused chemical, contaminated weigh boats, pipette tips, and gloves into a dedicated, heavy-duty plastic drum or double-lined bag.
-
Labeling: Label clearly as "Solid Non-Halogenated Organic Waste - Toxic/Irritant."
-
Disposal: This waste must be handed over to a licensed waste management contractor for high-temperature incineration[1].
Workflow B: Liquid Waste (Dissolved Compound) Your disposal route changes dynamically based on the solvent used in your experiment:
-
Non-Halogenated Solvents (e.g., Methanol, Acetone, DMSO): If the compound is dissolved in these solvents, pour the mixture into the Non-Halogenated Organic Waste carboy. To maintain the integrity of this waste stream, ensure the total halogen content remains below 5% and water content below 10%[2].
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): If your synthesis requires dissolving the compound in a halogenated solvent, the entire mixture must now be diverted to the Halogenated Organic Waste carboy.
-
Causality: Halogenated waste requires specialized incineration equipped with alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins and furans. Accidentally pouring halogenated mixtures into a non-halogenated bin ruins the entire carboy and exponentially increases disposal costs.
Waste Disposal Workflow Visualization
Caption: Workflow for the segregation and disposal of N-Benzyl-3-hydroxy-2-naphthamide laboratory waste.
Quantitative Data & Logistical Parameters
To ensure your laboratory's Environmental Health & Safety (EHS) logs are accurate, utilize the following verified parameters for your waste manifests:
| Parameter | Specification / Limit |
| Chemical Name | N-Benzyl-3-hydroxy-2-naphthamide |
| CAS Number | 104040-43-9 |
| Molecular Weight | 277.32 g/mol |
| Primary Waste Category | Non-Halogenated Organic Waste (SW 322) |
| Halogen Contamination Limit | < 5% in non-halogenated waste streams[2] |
| Water Content Limit | < 10% in non-halogenated waste streams[2] |
| Final Disposal Mechanism | Licensed High-Temperature Incineration[1] |
References
-
University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS, [Link]
-
Faculty of Science (FSc), UTAR. "GUIDELINES ON SCHEDULED WASTE MANAGEMENT." Universiti Tunku Abdul Rahman, [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
